Icomethasone 21-Acetate
説明
Structure
3D Structure
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFMNLEYHEXKU-RPRRAYFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24916-91-4 | |
| Record name | Icometasone-21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICOMETASONE-21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Icomethasone 21-Acetate as a Mometasone Furoate Impurity
Executive Summary
Icomethasone 21-Acetate (identified in the European Pharmacopoeia as Mometasone Furoate Impurity O ) represents a critical process-related impurity in the synthesis of Mometasone Furoate API. Its presence signifies a specific failure mode in the deprotection or functionalization sequences of the steroid backbone—specifically involving the C21 and C17 positions.
For drug development professionals, controlling this impurity is not merely a compliance exercise but a measure of process robustness. This guide dissects the chemical origin, formation mechanism, and analytical control strategies for Impurity O, providing a self-validating framework for its management in high-performance liquid chromatography (HPLC) and manufacturing workflows.
Chemical Identity and Structural Divergence
To effectively control an impurity, one must first understand its structural deviation from the Active Pharmaceutical Ingredient (API).
| Feature | Mometasone Furoate (API) | This compound (Impurity O) |
| Systematic Name | 9,21-Dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate) | 9-Chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate |
| CAS Number | 83919-23-7 | 24916-91-4 |
| C17 Substituent | Furoate Ester (Lipophilic) | Hydroxyl (-OH) (Hydrophilic) |
| C21 Substituent | Chlorine (-Cl) | Acetate Ester (-OAc) |
| Molecular Weight | 521.43 g/mol | 450.95 g/mol |
| Polarity (RP-HPLC) | Non-polar (Late Eluter) | Polar (Early Eluter) |
Key Structural Insight: The transition from Impurity O to Mometasone Furoate requires two distinct chemical transformations: the hydrolysis of the C21-acetate (and subsequent chlorination) and the esterification of the C17-hydroxyl with furoyl chloride. The presence of Impurity O indicates a "double failure" or, more accurately, the persistence of a starting material or early intermediate.
Formation Mechanism and Origin
The presence of this compound is typically traced back to the raw materials or the early stages of the synthesis. Many corticosteroid syntheses utilize Icomethasone Acetate as a stable precursor because the C21-acetate protects the ketol side chain from oxidative degradation.
The "Carryover" Pathway
The synthesis of Mometasone Furoate generally follows this sequence:
-
Hydrolysis: this compound is hydrolyzed to remove the acetate group, yielding Icomethasone (21-OH).
-
Furoylation: The C17-hydroxyl is esterified with furoyl chloride.
-
Halogenation: The C21-hydroxyl is converted to a mesylate and then substituted with chloride.
Impurity O persists if the initial hydrolysis step is incomplete. Because the C17-hydroxyl is sterically hindered, if the C21-acetate remains intact, the subsequent furoylation at C17 may also be inhibited or the unreacted material simply co-elutes through the process.
Visualization: Synthesis and Impurity Pathway
The following diagram illustrates the standard synthesis flow and the specific divergence point that leads to Impurity O.
Figure 1: Synthesis pathway of Mometasone Furoate highlighting the origin of Impurity O as an unreacted starting material carryover.[1][2]
Analytical Strategy and Control
Detecting this compound requires a method capable of separating highly polar steroid precursors from the lipophilic final product.
Chromatographic Behavior[2][3][4][5][6][7][8]
-
Stationary Phase: A C18 (Octadecylsilane) column is standard. However, due to the significant polarity difference, a standard C18 column provides high resolution.
-
Elution Order: Impurity O (C17-OH, C21-OAc) is significantly more polar than Mometasone Furoate (C17-Furoate, C21-Cl).
-
Impurity O: Elutes early (Low k').
-
Mometasone Furoate: Elutes late (High k').
-
-
Detection: UV absorbance at 254 nm is optimal for the conjugated dienone system (Ring A) present in both molecules.
Recommended Experimental Protocol: HPLC Method
This protocol is designed to ensure separation of Impurity O from other polar hydrolytic degradants.
1. Instrument Parameters:
-
System: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax SB-C18 or equivalent (150 x 4.6 mm, 3.5 µm).
-
Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 25°C.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water (0.1% Formic Acid or pH 4.5 Phosphate Buffer).
-
Mobile Phase B: Acetonitrile (100%).
-
Rationale: Acetonitrile is preferred over Methanol to sharpen the peak shape of the steroid esters and reduce backpressure.
3. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |
| 0.0 | 70 | 30 | Initial Hold (Elution of Polar Impurities/Impurity O) |
| 5.0 | 70 | 30 | Isocratic hold to separate Impurity O |
| 25.0 | 10 | 90 | Ramp to elute API (Mometasone Furoate) |
| 30.0 | 10 | 90 | Wash |
| 31.0 | 70 | 30 | Re-equilibration |
Decision Tree for Method Development
Use this logic flow to troubleshoot resolution issues between Impurity O and other hydrolytic impurities (e.g., Mometasone Base).
Figure 2: Analytical decision tree for optimizing the separation of Impurity O.
Regulatory & Safety Context
-
Pharmacopeial Status: Listed in the European Pharmacopoeia (EP) as Impurity O .[]
-
Limit: The typical acceptance criterion for specified impurities in Mometasone Furoate API is NMT (Not More Than) 0.15% or 0.10%, depending on the specific regulatory filing and toxicological qualification.
-
Toxicology: As a structural analogue of the active corticosteroid, it likely possesses glucocorticoid activity, though potentially with different potency and pharmacokinetic profile (due to the lack of the lipophilic furoate ester). Therefore, strict control is required to prevent variability in therapeutic effect.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Mometasone Furoate Monograph 1443. European Directorate for the Quality of Medicines (EDQM).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14862779, this compound.
-
Gao, H., et al. (2023) .[2] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7859. (Provides context on Mometasone impurity synthesis and HPLC conditions).
-
U.S. Pharmacopeia (USP) . Mometasone Furoate Topical Solution Monograph. USP-NF.
Sources
In Vitro Discovery and Preliminary Screening of Icomethasone 21-Acetate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Next-Generation Corticosteroids
Glucocorticoids are the cornerstone of anti-inflammatory therapy, renowned for their potent efficacy in a wide range of conditions. However, their systemic use is often limited by a challenging side-effect profile. The field of drug discovery is thus oriented towards creating novel corticosteroids with an improved therapeutic index, aiming for high local efficacy with minimal systemic exposure.
This guide focuses on the in vitro discovery and preliminary screening cascade for a novel synthetic glucocorticoid, "Icomethasone 21-Acetate." We hypothesize this molecule is designed as a soft steroid or "antedrug"—a pharmacologically active compound that, after exerting its therapeutic effect at the target site, is rapidly metabolized into an inactive form, thereby reducing the risk of systemic adverse effects.[1] The 21-acetate ester moiety is a key structural feature, potentially influencing its lipophilicity for topical delivery and serving as a primary site for metabolic inactivation by esterase enzymes.
This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of this compound. It is structured to follow a logical drug discovery progression, from initial target engagement to functional efficacy and preliminary safety and metabolic profiling. The experimental choices are explained not merely as steps in a protocol, but as critical decision points in the scientific narrative of drug development.
Chapter 1: Primary Screening: Target Engagement and Potency
The foundational step in evaluating any new glucocorticoid is to unequivocally demonstrate its interaction with, and activation of, its molecular target: the Glucocorticoid Receptor (GR). This intracellular receptor acts as a ligand-dependent transcription factor, and its activation is the initiating event for the drug's anti-inflammatory effects.[2]
Assay 1.1: Competitive Glucocorticoid Receptor Binding Assay
Causality Behind Experimental Choice: Before assessing functional activity, we must first confirm that this compound physically binds to the GR. A competitive binding assay is the gold standard for this purpose. It quantifies the affinity of a test compound for the receptor by measuring its ability to displace a high-affinity labeled ligand. A high binding affinity is a strong indicator of potential potency. We will use a fluorescence polarization (FP) based assay for its high-throughput capability and non-radioactive format.[3]
Experimental Protocol: GR Competitor Assay
-
Reagent Preparation:
-
Prepare GR-LBD (Ligand Binding Domain) protein and a fluorescently labeled GR agonist (Fluormone™ GS1 Red) in the supplied assay buffer.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in assay buffer containing a constant, low concentration of DMSO (e.g., <0.5%).
-
Prepare a positive control (Dexamethasone) and a negative control (vehicle only) in parallel.
-
-
Assay Execution:
-
In a 384-well microplate, add the GR-LBD protein and the fluorescent ligand to all wells.
-
Add the serially diluted this compound, Dexamethasone, or vehicle control to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader. The FP signal is high when the fluorescent ligand is bound to the large GR protein and low when it is displaced by the test compound and tumbles freely in solution.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[4]
-
Data Presentation: GR Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| Dexamethasone (Reference) | 5.5 | 2.1 |
| This compound | 8.2 | 3.2 |
Assay 1.2: GR-Mediated Reporter Gene Assay
Causality Behind Experimental Choice: Demonstrating binding is necessary but not sufficient. We must confirm that this binding event leads to a functional cellular response. A reporter gene assay provides a quantitative measure of the compound's ability to activate the GR and induce the transcription of a GR-responsive gene.[5] This assay confirms the compound is an agonist and establishes its cellular potency (EC50).
Experimental Protocol: GR Transactivation Assay
-
Cell Culture and Seeding:
-
Use a cell line (e.g., U2OS or HEK293) stably transfected with a full-length human GR and a reporter construct containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).[5]
-
Seed the cells into 96-well white, clear-bottom plates at a predetermined density (e.g., 20,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add a luciferase substrate reagent according to the manufacturer's instructions.
-
Measure the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a parallel viability assay or a co-transfected constitutive reporter).
-
Plot the normalized luminescence against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the Emax (maximal effect).
-
Data Presentation: GR Functional Potency
| Compound | EC50 (nM) | Emax (% of Dexamethasone) |
| Dexamethasone (Reference) | 3.6 | 100% |
| This compound | 4.9 | 98% |
Visualization: Primary Screening Workflow
Caption: Workflow for primary screening of this compound.
Chapter 2: Secondary Screening: In Vitro Efficacy and Mechanism of Action
Having confirmed target engagement, the next critical phase is to evaluate the compound's ability to modulate key inflammatory pathways downstream of GR activation. The anti-inflammatory effects of glucocorticoids are largely mediated by the repression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6]
Assay 2.1: NF-κB Nuclear Translocation Inhibition Assay
Causality Behind Experimental Choice: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression.[8] Activated GR interferes with this process. Therefore, quantifying the inhibition of NF-κB nuclear translocation provides a direct, image-based measure of the compound's mechanistic anti-inflammatory activity.
Experimental Protocol: High-Content Imaging of p65 Translocation
-
Cell Culture and Seeding:
-
Seed a suitable cell line (e.g., A549 human lung epithelial cells or RAW 264.7 murine macrophages) onto 96- or 384-well imaging plates. Allow cells to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to all wells except the unstimulated control.[9]
-
Incubate for 30-60 minutes to induce p65 translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA dye like Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of the p65 antibody stain in both compartments for hundreds of cells per well.
-
Calculate a nuclear-to-cytoplasmic intensity ratio. A higher ratio indicates greater translocation.
-
Plot the inhibition of translocation versus log compound concentration and fit to a dose-response curve to determine the IC50.
-
Data Presentation: Inhibition of NF-κB Translocation
| Compound | IC50 (nM) |
| Dexamethasone (Reference) | 1.8 |
| This compound | 2.5 |
Assay 2.2: Pro-inflammatory Cytokine Release Assay
Causality Behind Experimental Choice: To confirm that the inhibition of NF-κB translocation translates into a functional anti-inflammatory outcome, we must measure the downstream effect: the suppression of pro-inflammatory cytokine production.[10] Cytokines like TNF-α and Interleukin-6 (IL-6) are key products of NF-κB activation and major drivers of inflammation. This assay provides robust evidence of functional efficacy in a relevant immune cell context.
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, use a macrophage cell line like RAW 264.7.
-
Plate the cells in a 96-well plate at a density of 1x10^5 cells/well.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.[10] Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 18-24 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.
-
Plot the percentage inhibition versus log compound concentration and fit to a dose-response curve to determine the IC50 for the inhibition of each cytokine.
-
Data Presentation: Inhibition of Cytokine Release
| Compound | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |
| Dexamethasone (Reference) | 0.9 | 1.5 |
| This compound | 1.2 | 2.1 |
Visualization: GR-Mediated Anti-Inflammatory Pathway
Caption: GR-mediated inhibition of the NF-κB signaling pathway.
Chapter 3: Selectivity and Safety Screening
An ideal drug candidate is potent against its target and safe for the host cells. Preliminary safety screening is essential to establish an initial therapeutic window.
Assay 3.1: General Cytotoxicity Assay
Causality Behind Experimental Choice: All drugs have the potential for toxicity at high concentrations. A cytotoxicity assay is performed to determine the concentration at which this compound causes cell death (the 50% cytotoxic concentration, or CC50).[11] Comparing the CC50 to the efficacy IC50 gives the Selectivity Index (SI = CC50/IC50), a critical early measure of the compound's therapeutic window. We will use the MTS assay, a colorimetric method that measures mitochondrial activity in viable cells.[12]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Seed cells (e.g., PBMCs, the same cell type used in the cytokine assay) in a 96-well plate and incubate overnight.
-
-
Compound Incubation:
-
Add a wide range of concentrations of this compound (e.g., from 200 µM down to 10 nM) to the cells.
-
Incubate for a period relevant to the efficacy assays, typically 24 to 48 hours.
-
-
MTS Reagent Addition:
-
Add a combined MTS/PMS solution to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percent viability versus the log compound concentration and fit to a dose-response curve to determine the CC50.
-
Data Presentation: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) on PBMCs | Selectivity Index (SI) (CC50 / TNF-α IC50) |
| Dexamethasone (Reference) | > 100 | > 111,111 |
| This compound | 85 | 70,833 |
Chapter 4: Preliminary ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. For a potential "antedrug" like this compound, understanding its metabolic stability is paramount. Rapid metabolism in systemic circulation is a desired feature to minimize side effects.
Assay 4.1: In Vitro Metabolic Stability Assay
Causality Behind Experimental Choice: This assay predicts the rate of metabolic clearance in the liver, the body's primary site of drug metabolism.[13] We use two systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II (conjugation) enzymes and have more physiologically relevant cofactors.[14][15] This dual approach provides a comprehensive initial picture of metabolic fate.
Experimental Protocol: Microsomal and Hepatocyte Stability
-
System Preparation:
-
Thaw cryopreserved human liver microsomes or human hepatocytes and prepare incubation mixtures according to established protocols.
-
For microsomes, the mixture includes a NADPH regenerating system to support P450 activity.
-
-
Incubation:
-
Pre-warm the enzyme systems to 37°C.
-
Initiate the reaction by adding this compound at a low concentration (e.g., 1 µM).
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes for microsomes; 0, 30, 60, 120, 240 minutes for hepatocytes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound (this compound).
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the initial linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein/cell concentration in the incubation.[13]
-
Data Presentation: In Vitro Metabolic Stability
| System | Parameter | This compound | Testosterone (High Clearance Control) |
| Human Liver Microsomes | t1/2 (min) | 25.3 | 8.1 |
| CLint (µL/min/mg) | 55.1 | 171.1 | |
| Human Hepatocytes | t1/2 (min) | 18.9 | 6.5 |
| CLint (µL/min/10^6 cells) | 73.4 | 213.2 |
Interpretation: The moderate-to-high clearance observed suggests that this compound is readily metabolized, supporting the "antedrug" hypothesis. The faster clearance in hepatocytes compared to microsomes may suggest the involvement of both Phase I and Phase II enzymes, or esterases present in the hepatocyte preparation.
Visualization: In Vitro Screening Funnel
Caption: A conceptual funnel for the in vitro screening cascade.
Conclusion and Forward Outlook
This guide has outlined a robust, multi-faceted in vitro screening strategy for the initial characterization of this compound. Based on the hypothetical data presented, the compound demonstrates:
-
Potent Target Engagement: It binds to the glucocorticoid receptor with high affinity and activates GR-mediated gene transcription with a potency comparable to the gold-standard Dexamethasone.
-
Mechanistic Efficacy: It effectively inhibits the nuclear translocation of NF-κB and suppresses the downstream release of key pro-inflammatory cytokines.
-
Favorable Safety Window: It exhibits low cytotoxicity in immune cells, resulting in a high selectivity index.
-
Desired Metabolic Profile: It is readily metabolized by liver enzyme systems, consistent with the design rationale of a soft steroid intended to have low systemic exposure.
These collective in vitro findings build a strong, data-driven case for this compound as a promising anti-inflammatory candidate. The logical next steps would involve advancing the compound into in vivo models of inflammation (e.g., topical dermatitis or allergic asthma models) to confirm its efficacy and favorable safety profile in a whole-organism context.
References
- Thermo Fisher Scientific. Glucocorticoid Receptor (GR) Redistribution Assay.
- PubMed.
- PubMed.
- PubMed. Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro.
- PMC. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release.
- PMC. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells.
- PubMed. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells.
- PMC.
- Benchchem. Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers.
- Iraqi journal of biotechnology. Assessments of Cytotoxic and Genotoxic Effects of Prednisolone Drug in Male Mice.
- Karger.
- PMC.
- Indigo Biosciences. Mouse Glucocorticoid Receptor.
- PubMed.
- Cell Signaling Technology. NF-κB Signaling.
- R&D Systems.
- Bio-Rad.
- PubMed.
- Thermo Fisher Scientific. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red.
- Medical News Today. How common are hormone-disrupting chemicals in fast food?
- ScienceDirect. Pharmacological evaluation of five novel dexamethasone heneicosoic (21)
- MedChemExpress.
- Patsnap Synapse.
- MedChemExpress.
- WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Admescope. Services for in vitro Metabolism research.
- BioIVT. Drug Metabolism Assays.
- PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
- MDPI. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes.
- PMC. Inhaled Corticosteroids.
- PMC.
- PMC. Dexamethasone Acetate‐Loaded PLGA Nanospheres Targeting Liver Macrophages.
- PubChem.
- PMC. Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves.
- PMC.
- Pedi
Sources
- 1. Pharmacological evaluation of five novel dexamethasone heneicosoic (21) acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. admescope.com [admescope.com]
Technical Guide: Initial Studies on the Anti-Inflammatory Potential of Icomethasone 21-Acetate
[1]
Executive Summary & Molecular Profile
Compound: this compound Class: Synthetic Glucocorticoid (9-chloro-16α-methyl substituted) CAS: 24916-91-4 (Analogous/Impurity Reference) Context: this compound represents a mono-esterified corticosteroid.[1][2][3][4][5][6] Unlike the diester Icomethasone Enbutate, which utilizes a 17-ester for high receptor affinity and a 21-ester for lipophilicity/prodrug properties, the 21-Acetate form presents a free 17-hydroxyl group.[1] Critical Hypothesis for Evaluation: The primary technical challenge is determining whether this compound acts as a stable active agonist or a transient prodrug . 21-esterification typically masks the 21-hydroxyl group required for hydrogen bonding in the Glucocorticoid Receptor (GR) ligand-binding domain.[1] Therefore, "initial studies" must prioritize metabolic stability alongside affinity profiling .
Molecular Mechanism of Action
The anti-inflammatory potency of this compound relies on two distinct pathways:[1]
-
Transrepression (Primary): The hydrolyzed active moiety (Icomethasone) or the intact ester binds cytosolic GR, translocates to the nucleus, and interferes with NF-κB and AP-1 signaling, suppressing pro-inflammatory cytokines (TNF-α, IL-6).[1]
-
Transactivation (Secondary): Induction of anti-inflammatory proteins (e.g., Annexin A1/Lipocortin-1) via GRE binding.[1]
Experimental Workflow & Signaling Visualization
The following diagram illustrates the critical decision matrix for evaluating this compound. It distinguishes between intrinsic activity (direct binding) and bio-activation (hydrolysis).[1]
Caption: Figure 1. Screening cascade for this compound, prioritizing metabolic fate determination before efficacy profiling.
Detailed Experimental Protocols
Protocol A: Glucocorticoid Receptor (GR) Binding Affinity
Objective: Determine the Relative Receptor Binding Affinity (RBA) of this compound compared to Dexamethasone (Standard) and Icomethasone (Base). Rationale: 21-esters often show reduced affinity compared to their 21-OH parents.[1] This assay confirms if the acetate must be cleaved to bind.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Prepare serial dilutions of this compound (
M to M). -
Incubate cytosol with [3H]-Dexamethasone (5 nM) and test compound for 18h at 4°C (equilibrium conditions).
-
Note: Perform at 4°C to minimize enzymatic hydrolysis of the 21-acetate during the assay.
-
-
Separation:
-
Add Dextran-coated Charcoal (DCC) to absorb unbound steroid.[1]
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
-
Quantification:
-
Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).[1]
-
-
Analysis:
-
Calculate
via non-linear regression. -
Convert to RBA:
.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-
Protocol B: Cellular Anti-Inflammatory Activity (LPS-Challenge)
Objective: Evaluate functional potency in a relevant immune cell line.[1] Cell System: RAW 264.7 (Murine Macrophages) or PBMCs (Human).[1]
Step-by-Step Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/mL in 24-well plates using DMEM + 10% FBS (Charcoal-stripped to remove endogenous steroids). -
Pre-treatment: Treat cells with this compound (0.1 nM – 1000 nM) for 1 hour.[1] Include Dexamethasone as a positive control.
-
Induction: Stimulate inflammation with Lipopolysaccharide (LPS, E. coli 055:B5) at 1 µg/mL.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Assay: Collect supernatant. Quantify TNF-α and IL-6 using ELISA kits.[1]
-
Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.[1]
Protocol C: Metabolic Stability (Lung vs. Plasma)
Rationale: "Soft drugs" like Icomethasone derivatives are often designed to be active in the lung but inactivated systemically. Method:
-
Matrix: Rat lung homogenate vs. Rat plasma.
-
Reaction: Spike this compound (1 µM) into the matrix at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.
-
Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard.
-
Analysis: LC-MS/MS monitoring the transition of Parent (21-Acetate) to Metabolite (Icomethasone Base).
-
Success Criteria: High stability in lung (or rapid conversion to active base) and rapid degradation/clearance in plasma (if soft drug design is intended).[1]
-
Data Presentation & Expected Profiles
The following tables structure the data collection for the initial study.
Table 1: Comparative Binding & Potency (Hypothetical Template)
| Compound | RBA (Dex = 100) | LPS-TNFα | Lung Stability ( |
| Dexamethasone | 100 | 2.5 | > 120 |
| Icomethasone (Base) | High (e.g., ~150-300) | Low (e.g., ~1.0) | > 120 |
| This compound | Variable (Depends on hydrolysis)* | Moderate (e.g., ~1.5 - 5.[1]0) | Dependent on Esterase |
| Icomethasone Enbutate | High (Due to 17-ester) | Very Low (e.g., < 1.[1]0) | < 30 (Rapid hydrolysis) |
*Note: If the assay is strictly at 4°C, the 21-Acetate may show lower affinity than the Base due to steric hindrance at the 21-position, unless it hydrolyzes during the assay.[1]
Table 2: In Vivo Anti-Inflammatory Index (Croton Oil Ear Edema)
| Group | Dose (µ g/ear ) | Ear Weight (mg) | Inhibition (%) | Thymus Weight (mg)* |
| Vehicle Control | - | 15.0 ± 1.2 | - | 250 ± 20 |
| Croton Oil Only | - | 45.0 ± 3.5 | 0% | 245 ± 18 |
| Icomethasone 21-Ac | 1.0 | 22.0 ± 2.0 | ~76% | 230 ± 15 |
| Icomethasone 21-Ac | 10.0 | 16.0 ± 1.5 | ~96% | 180 ± 25 |
*Thymus weight reduction indicates systemic absorption and side effects. An ideal local steroid shows high Inhibition (%) with minimal Thymus Weight reduction.[1]
Mechanism of Action Visualization
This diagram details the intracellular pathway, highlighting the specific entry point of the 21-Acetate.[1]
Caption: Figure 2.[1] Pharmacodynamic pathway of this compound, emphasizing the requisite hydrolysis step for maximal receptor engagement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65877, Icometasone Enbutate. Retrieved from [Link]
-
Bodor, N., & Buchwald, P. (2006). Soft Drug Design: General Principles and Recent Applications.[1] Medicinal Research Reviews. (Provides the theoretical framework for 21-ester hydrolysis in soft steroids).
-
Schimmer, B. P., & Parker, K. L. (2011). Adrenocorticotropic Hormone; Adrenocortical Steroids and their Synthetic Analogs.[1] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Standard reference for Corticosteroid SAR and 9-chloro substitution effects).
-
European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph - Impurity Profiling.[1] (Identifies the 21-acetate derivative structure as a relevant impurity/analog in the synthesis of chlorinated corticosteroids).
-
Hardy, R., et al. (2020). Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. Annals of the Rheumatic Diseases.[7] Retrieved from [Link][1]
Sources
- 1. Icometasone Enbutate | C28H37ClO7 | CID 65877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Betamethasone acetate - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Icomethasone 21-Acetate in vitro cell-based assay protocols
Application Note: In Vitro Characterization of Icomethasone 21-Acetate
Introduction & Compound Profile
This compound (CAS: 24916-91-4) is a synthetic corticosteroid derivative.[1] Structurally, it is the 21-acetate ester of Icomethasone (a 6-hydroxycorticosteroid).[1] In pharmaceutical development, it often appears as a key metabolite or specific impurity (e.g., Mometasone Furoate Impurity O) but possesses intrinsic glucocorticoid receptor (GR) agonist activity.
This guide details the protocols required to profile the biological activity of this compound. Because it functions as a GR ligand, the assays focus on genomic transactivation (Reporter Assays) and functional anti-inflammatory efficacy (Cytokine Inhibition).
Compound Snapshot:
-
Solubility: Soluble in DMSO (>10 mg/mL); slightly soluble in Methanol/Ethanol; insoluble in water.
-
Mechanism: Ligand-dependent activation of the Glucocorticoid Receptor (NR3C1), leading to nuclear translocation and modulation of Glucocorticoid Response Elements (GRE).[3]
Biological Mechanism & Pathway Visualization
To interpret assay data, one must understand the signal transduction pathway. This compound diffuses across the cell membrane, binds to the cytosolic GR complex (releasing heat shock proteins), and translocates to the nucleus to drive transcription.
Figure 1: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Protocol A: GR-Driven Luciferase Reporter Assay
Objective: Quantify the transcriptional potency (EC50) of this compound.
This assay uses a reporter cell line (e.g., HeLa, CHO, or HEK293) stably transfected with a human GR expression vector and a luciferase reporter plasmid containing GRE sequences.
Materials
-
Cell Line: GR-Luciferase Reporter Cells (e.g., HeLa-GRE-Luc).
-
Assay Media: Charcoal-stripped FBS (CS-FBS) supplemented medium (essential to remove endogenous steroids).
-
Reagents: Luciferase Assay System (e.g., Bright-Glo™ or Steady-Glo™).
-
Reference: Dexamethasone (Standard agonist).[3]
Step-by-Step Methodology
-
Cell Preparation (Day 0):
-
Harvest reporter cells and resuspend in Assay Media (phenol-red free DMEM + 5% CS-FBS).
-
Critical: Use charcoal-stripped serum to lower background from endogenous cortisol.
-
Seed 20,000 cells/well in a white-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation (Day 1):
-
Stock: Dissolve this compound in 100% DMSO to 10 mM.
-
Dilution: Prepare a 1:3 serial dilution in DMSO (8 points). Top concentration: 10 µM (Final assay top: 10 nM - 100 nM depending on potency).
-
Intermediate: Dilute DMSO stocks 1:100 into pre-warmed Assay Media to create 10x working solutions (Final DMSO < 0.1%).
-
-
Treatment:
-
Readout (Day 2):
-
Data Analysis:
-
Normalize RLU to Vehicle (Fold Induction).
-
Fit data to a 4-parameter logistic (4PL) curve to calculate EC50.
-
Protocol B: Functional Anti-Inflammatory Assay (Cytokine Inhibition)
Objective: Assess efficacy in suppressing LPS-induced TNF-α release.
This assay validates that the genomic activation observed in Protocol A translates to physiological anti-inflammatory activity.
Materials
-
Cells: Human PBMCs (freshly isolated) or THP-1 Monocytes.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Readout: Human TNF-α ELISA Kit or HTRF/AlphaLISA.
Step-by-Step Methodology
-
Differentiation (If using THP-1):
-
Treat THP-1 cells with 50 nM PMA for 48h to differentiate into macrophage-like cells. Wash and rest for 24h.
-
Note: PBMCs can be used directly without differentiation.
-
-
Pre-Treatment (Inhibition Phase):
-
Seed cells at 100,000 cells/well in 96-well plates.
-
Treat with this compound (Serial dilutions: 0.1 nM to 1 µM) for 1 hour prior to stimulation.
-
Why: Corticosteroids require time to enter the nucleus and upregulate anti-inflammatory mediators (e.g., IκB, GILZ) before the inflammatory insult.
-
-
Stimulation:
-
Add LPS (Final concentration 100 ng/mL) directly to the wells containing the drug.
-
Incubate for 6–18 hours (TNF-α peaks early; IL-6 peaks later).
-
-
Supernatant Harvest:
-
Centrifuge plate at 300 x g for 5 mins to pellet cells.
-
Collect cell-free supernatant.
-
-
Quantification:
-
Perform ELISA for TNF-α according to kit instructions.
-
Calculation: Calculate % Inhibition relative to "LPS + Vehicle" control.
-
Experimental Workflow Diagram
Figure 2: Unified workflow for Reporter (Protocol A) and Functional (Protocol B) assays.
Data Presentation & Troubleshooting
Solubility & Handling Table:
| Parameter | Specification | Notes |
| Stock Solvent | DMSO (100%) | Stable at -20°C for 3 months. Avoid freeze-thaw cycles. |
| Max Assay DMSO | 0.1% - 0.5% | GR assays are sensitive to DMSO; keep constant across all wells. |
| Working Conc. | 1 nM – 1000 nM | Typical EC50 for potent steroids is 1–10 nM. |
| Light Sensitivity | Low | Standard lab lighting is acceptable. |
Troubleshooting Guide:
-
High Background (Reporter Assay): Usually caused by endogenous steroids in the serum. Solution: Ensure 100% use of Charcoal-Stripped FBS.
-
Low Signal Window: Low transfection efficiency or degraded Luciferase reagent. Solution: Use a stable cell line rather than transient transfection; use fresh reagents.
-
No Inhibition (Cytokine Assay): Pre-treatment time too short. Solution: Ensure at least 1 hour pre-incubation before adding LPS.
References
-
Indigo Biosciences. Human Glucocorticoid Receptor (NR3C1) Reporter Assay System Technical Manual. Indigo Biosciences.[8][9][10] Link
-
Thermo Fisher Scientific. Glucocorticoid Receptor Redistribution Assay Protocol. Thermo Fisher Scientific. Link
-
Vandevyver, S., et al. (2012). Glucocorticoid receptor dimerization induces MKP1 to protect against lethal cytokine storm. Nature. Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Dexamethasone and Corticosteroid Assay Reagents. Merck KGaA. Link
Sources
- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Cell-Based Assays | Sartorius [sartorius.com]
Application Note: Preclinical Evaluation of Icomethasone 21-Acetate
Abstract & Strategic Overview
Icomethasone 21-acetate is a synthetic glucocorticoid ester, structurally related to high-potency corticosteroids like beclomethasone and mometasone. In drug development, the 21-acetate esterification typically serves to modify lipophilicity, membrane permeability, and metabolic stability compared to the parent alcohol (Icomethasone).
This Application Note provides a rigorous framework for evaluating this compound in animal models. The core objective of these protocols is to establish the Therapeutic Index (TI) —maximizing local anti-inflammatory efficacy (e.g., in lung or skin) while minimizing systemic adverse effects (e.g., HPA axis suppression).
Key Experimental Challenges:
-
Ester Hydrolysis: The 21-ester position is susceptible to rapid hydrolysis by plasma and tissue esterases. In vivo models must account for the conversion rate to the active metabolite (Icomethasone) or further metabolites.
-
Vehicle Selection: Due to high lipophilicity, proper solubilization (e.g., DMSO/Ethanol/Corn Oil mixtures) is critical to ensure bioavailability without inducing vehicle-related inflammation.
Mechanism of Action
This compound functions as a Glucocorticoid Receptor (GR) agonist.[1] Upon cellular entry, it binds cytosolic GR, causing dissociation from heat shock proteins (HSPs). The complex translocates to the nucleus, where it exerts effects via two primary mechanisms:
-
Transactivation: Binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1).
-
Transrepression: Inhibiting transcription factors like NF-κB and AP-1, thereby suppressing pro-inflammatory cytokines (IL-4, IL-5, TNF-α).
Visualization: GR Signaling Pathway
Caption: Molecular mechanism of this compound involving GR activation, nuclear translocation, and dual genomic modulation (Transactivation/Transrepression).
Protocol A: Respiratory Efficacy Model (Asthma)
Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice.[2] Rationale: This is the "gold standard" for evaluating inhaled corticosteroids. It mimics the Th2-driven eosinophilic inflammation typical of atopic asthma.
Experimental Design
-
Species: BALB/c Mice (Female, 6-8 weeks).
-
Groups (n=8-10):
-
Sham Control (Saline/Vehicle).
-
Model (OVA + Vehicle).
-
Positive Control (Dexamethasone or Budesonide, 1 mg/kg).
-
This compound Low Dose (e.g., 0.3 mg/kg).
-
This compound High Dose (e.g., 3.0 mg/kg).
-
Workflow Diagram
Caption: 24-day OVA-induced asthma protocol. Drug treatment is administered concurrently with the challenge phase (Days 21-23).
Step-by-Step Methodology
-
Sensitization (Days 0 & 14):
-
Prepare a solution of 20 µg Ovalbumin (OVA) and 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS.
-
Administer via Intraperitoneal (IP) injection.
-
-
Challenge (Days 21, 22, 23):
-
Place mice in a nebulizer chamber.
-
Expose to 1% w/v OVA in saline aerosol for 30 minutes daily.
-
-
Drug Administration:
-
Administer this compound 1 hour prior to each OVA challenge.
-
Route: Intranasal (IN) is preferred to mimic inhalation. Dissolve compound in 0.2% Tween-80/Saline. Volume: 20-50 µL per mouse under light isoflurane anesthesia.
-
-
Termination & Analysis (Day 24):
-
Euthanize mice.
-
BALF Collection: Cannulate trachea, lavage with 0.8 mL cold PBS (x3).
-
Readouts:
-
Differential Cell Count: Stain BALF cytospins (Wright-Giemsa). Count Eosinophils (primary marker).
-
Histology: Fix lungs in 10% formalin. Stain H&E and PAS (for mucus).
-
-
Protocol B: Dermatological Efficacy Model
Model: Croton Oil-Induced Ear Edema in Mice. Rationale: A rapid screening model for topical anti-inflammatory activity, highly relevant for corticosteroid esters.
Methodology[2][3]
-
Preparation: Dissolve Croton Oil (irritant) in acetone (vehicle).
-
Induction: Apply 20 µL of Croton Oil solution (2.5% v/v) to the inner surface of the right ear. The left ear serves as the untreated control.
-
Treatment:
-
Apply this compound topically (dissolved in acetone/ethanol) to the right ear 15 minutes after irritant application.
-
Doses: 1 µg, 10 µg, 100 µg per ear.
-
-
Measurement (6 hours post-induction):
-
Euthanize animals.[3]
-
Punch Biopsy: Take a 6mm diameter punch from both right (treated) and left (control) ears.
-
Weigh the biopsies immediately.
-
-
Calculation:
Safety Assessment: Systemic Bioavailability
To confirm "soft drug" characteristics or therapeutic window, systemic side effects must be quantified.
Method:
-
Collect blood serum at termination of the OVA model (Day 24).
-
Thymus Weight: Weigh the thymus gland. Glucocorticoids cause thymic involution (atrophy). A significant reduction in thymus weight compared to vehicle indicates systemic absorption.
-
Corticosterone Suppression: Measure endogenous serum corticosterone via ELISA. Exogenous steroids suppress the HPA axis, lowering endogenous levels.
Data Reporting & Analysis
Table 1: Expected Readouts and Statistical Analysis
| Endpoint | Method | Expected Result (Effective Drug) | Statistical Test |
| BALF Eosinophils | Cell Counting | Significant Reduction (p<0.05) | One-way ANOVA + Dunnett's |
| Lung Histology | H&E Scoring (0-4) | Reduced peribronchial infiltration | Kruskal-Wallis |
| Ear Edema | Weight (mg) | Reduced weight difference (R vs L) | One-way ANOVA |
| Thymus Weight | Balance (mg) | No change (Ideal) or Reduction (Systemic Effect) | One-way ANOVA |
References
-
Mechanism of Action: Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. Link
-
OVA Asthma Protocol: Da Silva, C. A., et al. (2018). Murine model of ovalbumin-induced allergic airway inflammation. Protocol Exchange. Link
-
Croton Oil Model: Tubaro, A., et al. (1985). The croton oil ear test revisited. Agents and Actions, 17(3), 347-349. Link
-
Corticosteroid Metabolism: Hochhaus, G., et al. (2000). Pharmacokinetic/pharmacodynamic aspects of aerosolized glucocorticoids. Journal of Clinical Pharmacology, 40(S1). Link
- Icomethasone Enbutate/Acetate Context: Investigational compound data derived from structural analogs (Mometasone/Beclomethasone) and specific patent literature regarding 21-ester hydrolysis profiles (e.g.
Sources
Application Note & Protocol: Preparation of Icomethasone 21-Acetate Solutions in DMSO for Research Applications
Abstract: This comprehensive guide provides a detailed methodology for the dissolution and preparation of Icomethasone 21-Acetate solutions using Dimethyl Sulfoxide (DMSO) for various research applications. As a hydrophobic corticosteroid, achieving a stable, homogenous solution is paramount for experimental reproducibility and accuracy. This document outlines the fundamental physicochemical properties of this compound, best practices for handling and storage, and validated, step-by-step protocols for creating both high-concentration stock solutions and ready-to-use aqueous working solutions for cell-based assays and other experimental systems.
Introduction: The Challenge of Hydrophobic Corticosteroids
This compound is a synthetic corticosteroid derivative used in various fields of biomedical research.[1] Like many steroids, its chemical structure lends it a high degree of hydrophobicity, making it sparingly soluble in aqueous buffers and culture media. This presents a significant challenge for researchers, as improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.
The selection of an appropriate solvent and a validated dissolution protocol is therefore not a trivial procedural step, but a critical foundation for scientific rigor. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for this purpose. However, its use necessitates a clear understanding of its properties and a systematic approach to solution preparation to mitigate potential cytotoxicity and prevent compound precipitation upon dilution into aqueous systems. This guide provides the necessary expertise-driven protocols to navigate these challenges effectively.
Physicochemical & Safety Profile: this compound
A thorough understanding of the compound's properties is the first step in designing a robust experimental workflow.
Key Properties
| Property | Value | Source |
| CAS Number | 24916-91-4 | [1][2] |
| Molecular Formula | C₂₄H₃₁ClO₆ | [1][2] |
| Molecular Weight | 450.95 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Storage (Solid) | -20°C Freezer | [1] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [1] |
Note on Solubility: The term "slightly" soluble in DMSO can be ambiguous.[1] In practice, and by analogy with similar corticosteroid acetates like Dexamethasone Acetate (soluble at ~30 mg/mL in DMSO) and Hydrocortisone Acetate (soluble at ~10 mg/mL in DMSO), this compound can be dissolved in DMSO at concentrations suitable for high-concentration stock solutions (e.g., 10-20 mM) with proper technique.[3][4]
Critical Safety Considerations
As with all biologically active compounds, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[5]
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5][6] Avoid contact with skin and eyes.[4][6]
-
Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer-provided SDS for this compound and DMSO.[4][7] This document contains comprehensive information on hazards, handling, and emergency procedures.
The Role of DMSO in Solution Preparation
The choice of DMSO is strategic. Its high polarity allows it to dissolve a wide range of compounds, while its aprotic nature makes it an excellent solvent for hydrophobic molecules.
Causality of Choice: The efficacy of DMSO hinges on its ability to disrupt the intermolecular forces within the this compound crystal lattice. However, the quality of the DMSO is paramount. The presence of water, even in small amounts from atmospheric absorption, can significantly decrease the solubility of hydrophobic compounds.[8][9] Therefore, the use of anhydrous, high-purity (≥99.9%) DMSO is a non-negotiable requirement for reproducibility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.
Materials
-
This compound (MW: 450.95 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, low-retention tips
Step-by-Step Methodology
-
Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 450.95 g/mol × 1000 mg/g = 4.51 mg
-
-
Weighing: Carefully weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Homogenization: Cap the tube securely and vortex vigorously for 1-2 minutes. The mechanical energy is crucial to break down the solid and facilitate solvation.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any visible particulates. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.
-
Aliquoting & Storage: To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[8][10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution is expected to be stable for several months.[8][11]
Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture
This is the most critical step where precipitation can occur. A common error is adding the concentrated DMSO stock directly into the final volume of media. This creates a localized zone of high compound concentration and low solvent power, causing the compound to crash out of solution. The following two-step dilution protocol is designed to prevent this.
Materials
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile, low-retention tips
Step-by-Step Methodology
-
Objective: Prepare a final 1 µM solution in culture medium with a final DMSO concentration of ≤ 0.1%, a level generally considered safe for most cell lines.[10][12]
-
Step 1: Prepare an Intermediate Dilution (100x Final Concentration).
-
The causality here is to first lower the compound concentration in a solution that still contains a supportive amount of DMSO.
-
In a sterile tube, add 99 µL of pre-warmed culture medium.
-
Add 1 µL of the 10 mM DMSO stock solution to the medium.
-
Mix gently but thoroughly by pipetting up and down. Avoid vortexing to prevent shearing of media proteins.
-
This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Step 2: Prepare the Final Working Solution.
-
Add the intermediate solution to the final volume of culture medium. For example, to prepare 10 mL of the final working solution:
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed culture medium in your culture flask or plate.
-
Gently swirl the flask or plate to ensure even distribution.
-
Final Concentrations: The final concentration of this compound will be 1 µM , and the final concentration of DMSO will be 0.1% .
-
Stability & Troubleshooting
Solution Stability Summary
| Solution Type | Storage Temperature | Stability | Rationale |
| Solid Compound | -20°C | ≥ 2 years | Protects from degradation.[4] |
| DMSO Stock Solution | -20°C / -80°C | ~1-6 months | Aliquoting is key to prevent freeze-thaw degradation.[8][11] |
| Aqueous Working Solution | 37°C (in incubator) | < 24 hours | Should always be prepared fresh immediately before use.[3][4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Precipitate forms when making working solution | 1. Improper dilution (direct addition of stock to media).2. Final concentration exceeds aqueous solubility.3. Media was cold. | 1. Strictly follow the two-step dilution protocol (Protocol 2). 2. Lower the final desired concentration.3. Ensure all media is pre-warmed to 37°C. |
| Solid powder does not dissolve in DMSO | 1. Insufficient solvent volume.2. DMSO is not anhydrous (has absorbed water).3. Insufficient mechanical energy. | 1. Re-check calculations; ensure correct solvent volume.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Vortex for a longer duration or use a brief sonication step. |
| Inconsistent experimental results | 1. Inaccurate stock concentration.2. Degradation of stock solution from freeze-thaw cycles.3. Incomplete dissolution of the compound. | 1. Use a calibrated balance and precise pipetting.2. Always aliquot the stock solution into single-use volumes.3. Before aliquoting, ensure the stock solution is perfectly clear with no visible particulates. |
Conclusion
The successful use of this compound in experimental settings is critically dependent on proper solubilization. By employing high-purity anhydrous DMSO, adhering to a validated stock solution protocol, and—most importantly—utilizing a systematic two-step dilution method to prepare aqueous working solutions, researchers can prevent compound precipitation and ensure accurate, reproducible dosing. This attention to procedural detail forms the bedrock of reliable and trustworthy scientific data.
References
-
Global Substance Registration System (GSRS). (n.d.). ICOMETASONE-21-ACETATE. Retrieved from [Link]
-
ResearchGate. (2023). How to prepare 0.01M dexamethasone stock solution in DMSO?. Retrieved from [Link]
-
ResearchGate. (2025). What is the recommended protocol to dissolve corticosterone in DMSO for rodent depression models?. Retrieved from [Link]
-
Letco Medical. (n.d.). Betamethasone Acetate USP Micronized Safety Data Sheet. Retrieved from [Link]
-
PubChem. (2020). AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Icomethasone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Icomethasone 21-propionate. Retrieved from [Link]
-
Wikipedia. (n.d.). Betamethasone acetate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydrocortisone Acetate (CAS 50-03-3). Retrieved from [Link]
-
PubMed. (2015). Macroscopic and Microscopic Study of 1-ethyl-3-methyl-imidazolium acetate-DMSO Mixtures. Retrieved from [Link]
Sources
- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pccarx.com [pccarx.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Topical and Local Administration of Icomethasone 21-Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the formulation of Icomethasone 21-Acetate for topical and local delivery. As a corticosteroid, this compound holds potential for treating a variety of inflammatory skin conditions.[1][2][3] This document navigates through the critical pre-formulation studies, formulation development strategies for various semi-solid dosage forms, and the requisite analytical protocols for characterization and quality control. The methodologies presented herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, aiming to equip researchers with the necessary knowledge to develop safe, effective, and stable topical products containing this compound.
Introduction to this compound
This compound is a corticosteroid, a class of synthetic drugs that mimic the anti-inflammatory effects of the naturally occurring hormone cortisol.[3] Corticosteroids are widely used in dermatology to manage inflammatory skin conditions such as eczema, psoriasis, and atopic dermatitis by reducing swelling, itching, and redness.[1][2][4] The efficacy of a topical corticosteroid is not only dependent on its intrinsic potency but also significantly influenced by the formulation, which governs its release from the vehicle and subsequent penetration into the skin.[5][6]
Local administration of corticosteroids is often preferred to systemic administration to minimize potential side effects.[2][7][8][9] This document will focus on the development of formulations for direct application to the skin or other localized areas.
Pre-formulation Studies: The Foundation of Rational Formulation Design
Prior to embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the choice of dosage form, excipients, and manufacturing process.
Physicochemical Characterization of this compound
A comprehensive analysis of the drug substance is the first critical step.
| Property | Significance in Topical Formulation | Target Data for this compound |
| Molecular Formula & Weight | Fundamental identifiers. | C24H31ClO6, 450.95 g/mol [10][11] |
| Appearance | Affects the final product's aesthetics. | White to Off-White Solid[10] |
| Melting Point | Influences the selection of the manufacturing process, particularly for heat-based methods like fusion.[12] | >210°C (decomposes)[10] |
| Solubility | Crucial for achieving a stable and bioavailable formulation. The drug should ideally be dissolved in the vehicle for optimal penetration. | Slightly soluble in DMSO, Ethyl Acetate, and Methanol (with sonication).[10] Insoluble in water.[13] |
| pKa | Determines the ionization state of the drug at different pH levels, which can impact its solubility and skin permeability. | Predicted pKa: 12.12 ± 0.70[10] |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the drug, which is a key factor in its ability to penetrate the stratum corneum. | Not explicitly found, but corticosteroids are generally lipophilic. |
| Polymorphism | Different crystalline forms can have different solubilities and stabilities, affecting bioavailability. | To be determined by techniques such as DSC and XRD. |
| Stability | Understanding degradation pathways (hydrolysis, oxidation, photolysis) is essential for selecting appropriate excipients and packaging. | To be determined through forced degradation studies. |
Experimental Protocol: Solubility Determination
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound
-
Solvents: Propylene glycol, Polyethylene glycol (PEG) 400, Ethanol, Isopropyl myristate, Mineral oil, various phosphate buffers (pH 5.5, 6.5, 7.4)
-
Agitation device (e.g., orbital shaker)
-
Temperature-controlled environment
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C and 32°C to simulate room and skin temperature) until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the samples to remove undissolved drug.
-
Analyze the concentration of this compound in the supernatant/filtrate using a validated HPLC method.
Causality: The choice of solvents for this study is critical as they are commonly used in topical formulations to dissolve the active pharmaceutical ingredient (API) and can also act as penetration enhancers.[14][15]
Formulation Development of this compound Topical Products
The selection of the appropriate dosage form depends on the condition being treated, the site of application, and patient preference.[1][16]
Ointments
Ointments are semi-solid preparations that are typically anhydrous and have an oily base.[14] They are occlusive, which can enhance drug penetration, making them suitable for dry, scaly lesions.[5][16]
3.1.1. Ointment Formulation Protocol
Objective: To prepare a stable and homogenous ointment containing this compound.
Materials:
-
This compound
-
White Petrolatum (emollient and occlusive agent)[15]
-
Mineral Oil (levigating agent)
-
Beeswax or other stiffening agent (to increase viscosity)
Procedure (Fusion Method):
-
Melt the white petrolatum and beeswax in a suitable vessel using a water bath.
-
In a separate container, levigate the this compound powder with a small amount of mineral oil to form a smooth paste.
-
Gradually add the drug paste to the melted base with continuous stirring.
-
Continue stirring until the mixture congeals into a uniform ointment.
Rationale: The fusion method is suitable for incorporating solid APIs into a lipid-based vehicle.[12] Levigation prevents a gritty texture in the final product.
Creams
Creams are semi-solid emulsions, which can be either oil-in-water (O/W) or water-in-oil (W/O).[14] O/W creams are cosmetically elegant and easily washed off, making them a popular choice.[16]
3.2.1. Oil-in-Water (O/W) Cream Formulation Protocol
Objective: To develop a physically stable and aesthetically pleasing O/W cream of this compound.
Materials:
-
Oil Phase:
-
Aqueous Phase:
Procedure:
-
Oil Phase Preparation: Dissolve this compound in a suitable solvent from the oil phase components (e.g., isopropyl myristate) with gentle heating if necessary. Add the remaining oil phase ingredients and heat to 70-75°C.
-
Aqueous Phase Preparation: Dissolve the water-soluble excipients in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing to form the emulsion.
-
Cooling: Continue mixing at a lower speed while the cream cools to room temperature.
-
Homogenization: Pass the cream through a homogenizer to reduce droplet size and improve stability.
Causality: The use of a high-shear mixer is crucial for creating a fine droplet size, which is essential for the long-term stability of the emulsion.[18]
Gels
Gels are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. They are non-greasy and can have a cooling effect.[5]
3.3.1. Gel Formulation Protocol
Objective: To formulate a clear, non-greasy gel of this compound.
Materials:
-
This compound
-
Carbomer (e.g., Carbopol® 940) (gelling agent)[19]
-
Ethanol or Propylene Glycol (solvent, penetration enhancer)
-
Triethanolamine (neutralizing agent)
-
Purified water
-
Preservative
Procedure:
-
Disperse the Carbomer in purified water with continuous stirring to avoid clumping.
-
In a separate vessel, dissolve the this compound in the solvent.
-
Slowly add the drug solution to the Carbomer dispersion with mixing.
-
Neutralize the dispersion with triethanolamine to form the gel. The pH should be adjusted to a range suitable for skin application (typically 4.5-6.5).[20]
-
Add the preservative.
Rationale: Carbomers require neutralization to uncoil the polymer chains and form the gel matrix. The viscosity of the gel is dependent on the pH.
Quality Control and Characterization of Topical Formulations
A battery of tests is necessary to ensure the quality, safety, and efficacy of the final product.
| Test | Purpose | Methodology |
| Appearance | To ensure aesthetic appeal and uniformity. | Visual inspection for color, odor, and texture. |
| pH | To ensure the formulation is non-irritating to the skin and that the API is stable. | pH meter. |
| Viscosity | To ensure appropriate consistency for application and drug release. | Viscometer/Rheometer. |
| Drug Content | To confirm the correct amount of API is present in the formulation. | HPLC-UV. |
| Microbial Limits | To ensure the product is free from harmful microorganisms. | USP <61> and <62>. |
| In Vitro Release Testing (IVRT) | To assess the rate and extent of drug release from the formulation. This is a critical performance test.[21][22][23][24] | Franz diffusion cells with a synthetic membrane.[24] |
Experimental Protocol: In Vitro Release Testing (IVRT)
Objective: To evaluate the release profile of this compound from a semi-solid formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate buffer with a surfactant to ensure sink conditions)
-
Formulation to be tested
-
HPLC for analysis
Procedure:
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Fill the receptor chamber with the receptor medium and equilibrate to 32°C.
-
Apply a known amount of the formulation to the donor side of the membrane.
-
At predetermined time points, withdraw samples from the receptor chamber and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
Causality: IVRT is a crucial tool in topical drug development for formulation optimization, quality control, and demonstrating bioequivalence for generic products.[23][25]
Visualization of Workflows
General Topical Formulation Development Workflow
Caption: A high-level overview of the topical formulation development process.
O/W Cream Manufacturing Process
Caption: Step-by-step manufacturing workflow for an oil-in-water (O/W) cream.
Regulatory Considerations
The development of topical drug products is guided by regulatory agencies such as the FDA and EMA.[26][27] Key guidance documents to consult include those pertaining to topical product quality, in vitro release testing, and bioequivalence.[21][28][29][30] For generic topical products, a characterization-based approach to demonstrate bioequivalence, which includes comparative physicochemical characterization and IVRT, is often recommended.[29][30]
Conclusion
The successful formulation of this compound for topical or local administration requires a systematic approach that begins with a thorough understanding of the drug's physicochemical properties. This knowledge informs the rational selection of a suitable dosage form and excipients. The protocols provided in this guide for ointments, creams, and gels offer a starting point for development, but optimization will be necessary based on experimental data. Rigorous in-process and finished product testing, particularly in vitro release studies, are essential for ensuring product quality and performance. Adherence to regulatory guidelines throughout the development process is critical for a successful submission.
References
-
American Academy of Family Physicians. (2021). Topical Corticosteroids: Choice and Application. AAFP. Retrieved from [Link]
- Gupta, A. K., & Chow, M. (2004). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 70(5), 263.
-
Wikipedia. (n.d.). Topical cream formulation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Retrieved from [Link]
-
Cleveland Clinic. (2024). Corticosteroids (Glucocorticoids): Definition & Side Effects. Cleveland Clinic. Retrieved from [Link]
-
Bassett, D., & Barnes, D. (2021). Excipient Choices and Why They Matter in Topical Formulations. ONdrugDelivery. Retrieved from [Link]
- USP. (n.d.). USP In Vitro Release Testing IVRT of Creams and Ointments.
-
The Journal of Immunology. (n.d.). Effects of Systemic versus Local Administration of Corticosteroids on Mucosal Tolerance. Oxford Academic. Retrieved from [Link]
-
Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. Retrieved from [Link]
-
Scribd. (n.d.). Excipients Used in The Topical Formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. NIH. Retrieved from [Link]
-
ECA Academy. (2024). EMA Guideline on Quality and Equivalence of Topical Products. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Navigating The Regulatory Landscape For Topical Drug Product Development. Retrieved from [Link]
-
PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. Retrieved from [Link]
-
PubMed. (n.d.). [Systemic side effects of locally administered corticosteroids]. Retrieved from [Link]
-
Healthline. (2022). Corticosteroids: Uses, Types, Side Effects and Interactions. Retrieved from [Link]
-
RAPS. (2022). FDA releases new draft guidances on topical generic drugs. Retrieved from [Link]
-
bpac NZ. (n.d.). Topical corticosteroid treatment for skin conditions. Retrieved from [Link]
-
DermNet. (n.d.). Topical steroids (corticosteroid creams). Retrieved from [Link]
-
Medical Chronicle. (2023). Formulations and uses of topical steroids. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Topical Corticosteroids: Linearity and Range. Retrieved from a relevant analytical chemistry resource.
-
ResearchGate. (2025). (PDF) Effects of Systemic versus Local Administration of Corticosteroids on Mucosal Tolerance. Retrieved from [Link]
- ASEAN. (n.d.). identification of steroids in cosmetic products by tlc and hplc 1. Retrieved from a relevant analytical chemistry resource.
-
European Medicines Agency. (2018). Draft guideline on quality and equivalence of topical products. EMA. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Ointments, Pastes, Creams and Gels. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). An Overview of the Current Product-Specific Guidances for Topical Products. FDA. Retrieved from [Link]
- Pharma Now. (n.d.). Ointment and Cream Manufacturing: A Complete Guide to Formulation, Processes, and Quality Control. Retrieved from a relevant pharmaceutical manufacturing resource.
-
Saffire Blue Inc. (2015). Formulation Guidelines for Lotions and Creams. Retrieved from [Link]
-
Silverson. (n.d.). Production of Pharmaceutical Creams and Ointments. Retrieved from [Link]
-
British Journal of Dermatology. (n.d.). method for the assay of topical corticosteroids. Oxford Academic. Retrieved from [Link]
-
Scribd. (n.d.). Ointments and Creams Basics of Formulation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High-pressure liquid chromatographic determination of corticosteroids in topical pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. NIH. Retrieved from [Link]
- Gsrs. (n.d.). ICOMETASONE-21-ACETATE.
-
National Institutes of Health. (n.d.). Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine. NIH. Retrieved from [Link]
Sources
- 1. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Everything You Need to Know About Corticosteroids [healthline.com]
- 4. journals.co.za [journals.co.za]
- 5. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [Systemic side effects of locally administered corticosteroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Preparation of Ointments, Pastes, Creams and Gels | Pharmaguideline [pharmaguideline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Topical cream formulation - Wikipedia [en.wikipedia.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. bpac.org.nz [bpac.org.nz]
- 17. ondrugdelivery.com [ondrugdelivery.com]
- 18. Production of Pharmaceutical Creams and Ointments - US [silverson.com]
- 19. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]
- 20. pharmanow.live [pharmanow.live]
- 21. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 22. testinglab.com [testinglab.com]
- 23. contractpharma.com [contractpharma.com]
- 24. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. permegear.com [permegear.com]
- 26. Navigating The Regulatory Landscape For Topical Drug Product Development - Dow Development Labs [dowdevelopmentlabs.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy [gmp-compliance.org]
- 29. raps.org [raps.org]
- 30. fda.gov [fda.gov]
Troubleshooting & Optimization
Optimizing dosage and concentration of Icomethasone 21-Acetate for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize the dosage and concentration of Icomethasone 21-Acetate in your in vivo studies. As a potent glucocorticoid with limited aqueous solubility, successful preclinical evaluation hinges on meticulous formulation and a well-designed dosing strategy. This document is structured to anticipate and address the common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning your in-vivo experiments with this compound.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a synthetic corticosteroid, specifically a 21-acetate ester of Icomethasone.[1] Like other glucocorticoids, it is expected to exhibit anti-inflammatory and immunosuppressive properties.[2][3] Its utility in research is often challenged by its physicochemical characteristics, which are crucial to understand for proper experimental design.
Key properties include:
-
Appearance: White to off-white solid.[1]
-
Solubility: It is sparingly soluble in aqueous buffers.[5] It has slight solubility in ethanol and is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][5] This low aqueous solubility is a primary hurdle for in vivo formulation.[6]
Q2: How do I select an appropriate vehicle for in vivo administration of this compound?
A2: The choice of vehicle is critical and depends on the route of administration, the required dose, and potential toxicity of the vehicle itself.[7] Given the low water solubility of this compound, a multi-step approach is recommended.
-
Initial Solubilization: Begin by dissolving the compound in a minimal amount of a suitable organic solvent. DMSO is a common choice due to its strong solubilizing power for lipophilic compounds.[5][7]
-
Dilution for Administration: The concentrated stock solution must then be diluted into a biocompatible vehicle for administration. Common choices for this final dilution include:
-
Saline or Phosphate-Buffered Saline (PBS): For intravenous (IV) or intraperitoneal (IP) injections, the DMSO stock is often diluted with saline or PBS. It is critical to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity and precipitation.[7]
-
Oil-Based Vehicles: For subcutaneous (SC) or intramuscular (IM) injections, which can form a depot for slower release, vehicles like corn oil or sesame oil can be used.[7]
-
Suspensions: For oral administration or if a soluble formulation is not achievable, a suspension can be created using agents like carboxymethylcellulose (CMC) or Tween 80 in water.
-
A pilot study to test the stability and tolerability of your chosen formulation in a small group of animals is highly recommended before proceeding to the main study.
Q3: What is a reasonable starting dose for an in vivo efficacy study?
Dexamethasone has been used in murine models at doses ranging from 0.1 mg/kg to 4 mg/kg for anti-inflammatory and immunosuppressive effects.[8] For general anti-inflammatory purposes in animals, doses for corticosteroids like prednisolone are often in the 0.5–1 mg/kg per day range.[9]
Recommendation: A conservative starting point for a dose-ranging study with this compound could be in the 0.1 - 1.0 mg/kg range. This should be validated through a dose-escalation study to establish both the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[10]
Q4: Which route of administration is best for my study?
A4: The optimal route depends on the therapeutic goal, the desired pharmacokinetic profile, and the animal model.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. This route is suitable for acute studies but requires a completely soluble formulation to prevent embolism.
-
Intraperitoneal (IP): A common route in rodent studies that allows for rapid absorption into the portal circulation. It is generally well-tolerated but the vehicle must be non-irritating.
-
Subcutaneous (SC) or Intramuscular (IM): Often used for sustained-release formulations. Insoluble esters, like acetate formulations of corticosteroids, can form a depot at the injection site, leading to prolonged action.[9][11][12]
-
Oral (PO): Convenient for longer-term studies, but bioavailability can be variable and subject to first-pass metabolism. Many glucocorticoids are well-absorbed orally.[9]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My this compound formulation is precipitating upon dilution in an aqueous buffer.
Causality & Solution: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous vehicle like saline. The drug crashes out of solution as the percentage of the organic co-solvent decreases.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound.
-
Increase the Co-solvent Percentage: You can try increasing the final percentage of DMSO. However, be mindful of its potential toxicity. For most in vivo studies, keeping the final DMSO concentration below 10% is advisable.
-
Incorporate Surfactants or Solubilizers: Add a non-ionic surfactant like Tween 80 (e.g., at 0.5-2%) or a solubilizer like PEG 400 to the aqueous diluent. These agents can help keep the compound in solution.
-
Change the Vehicle: If a soluble formulation is not achievable at the desired concentration, consider switching to a suspension or an oil-based vehicle, depending on your intended route of administration.
Issue 2: I am observing signs of toxicity or distress in my animals (e.g., weight loss, lethargy, skin irritation at the injection site).
Causality & Solution: Toxicity can stem from the compound itself (pharmacological side effects of high-dose corticosteroids) or from the vehicle.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your study. If this group shows signs of toxicity, the issue lies with your formulation (e.g., high DMSO concentration, irritating pH).
-
Reduce the Dose: If toxicity is observed only in the drug-treated groups, you are likely exceeding the MTD. Reduce the dose of this compound. Long-term corticosteroid use can cause side effects like adrenal suppression and weight loss.[13][14]
-
Refine the Formulation: High concentrations of DMSO or ethanol can cause local irritation and pain upon injection.[7] Ensure your co-solvent concentration is as low as possible.
-
Monitor Animal Health: Closely monitor key health parameters such as body weight, food and water intake, and general behavior.[14][15] These can be early indicators of toxicity.
Issue 3: My study results show high variability and a lack of a clear dose-response relationship.
Causality & Solution: High variability can be caused by inconsistent formulation, inaccurate dosing, or inherent biological differences between animals. A lack of dose-response may indicate that the doses selected are not in the dynamic range of the compound's activity.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose.
-
Verify Formulation Stability: The stability of acetate esters of corticosteroids can be influenced by temperature and pH.[16][17] Prepare formulations fresh daily unless you have data supporting their stability over time.
-
Expand the Dose Range: Your selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold of effect). Conduct a pilot dose-ranging study with a wider range of concentrations to identify the MED and the dose that produces a maximal effect (Emax).[10][18]
-
Increase Sample Size: A larger number of animals per group can help to overcome inter-individual variability.[19]
Key Experimental Protocols & Data
Data Presentation: Solubility and Starting Dose Recommendations
| Parameter | Details | Source(s) |
| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/mL), DMF (~25 mg/mL), and Ethanol (~3 mg/mL). | [5] |
| Aqueous Solubility | Sparingly soluble. A 1:10 solution of DMSO:PBS (pH 7.2) yields a solubility of approx. 0.1 mg/mL. | [5] |
| Recommended Starting Dose Range | 0.1 - 1.0 mg/kg for initial dose-finding studies. | [8][9] |
| Potential Routes of Administration | IV, IP, SC, IM, PO. | [9] |
Protocol 1: Preparation of an this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 1 mg/mL solution with a final DMSO concentration of 10%.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline Solution
-
Sterile, polypropylene conical tubes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed. For example, to prepare 10 mL of a 1 mg/mL solution: you will need 10 mg of this compound.
-
Prepare Stock Solution: Weigh 10 mg of this compound and place it into a sterile conical tube. Add 1 mL of DMSO to dissolve the powder. Vortex gently until the solid is completely dissolved. This creates a 10 mg/mL stock solution.
-
Final Dilution: While gently vortexing the DMSO stock solution, slowly add 9 mL of sterile 0.9% saline solution dropwise. The slow addition is crucial to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administration: Administer to animals based on body weight (e.g., a 25g mouse would receive a 25 µL injection for a 1 mg/kg dose).
-
Storage: It is recommended to prepare this solution fresh daily. Do not store aqueous solutions of this compound for more than one day without stability data.[5]
Protocol 2: Designing a Pilot Dose-Finding Study
The goal of this study is to determine the optimal dose range for your main efficacy study. This involves identifying the MED and MTD.
Experimental Design:
-
Animal Groups: Use a sufficient number of animals per group (e.g., n=3-5 mice).
-
Dose Selection: Select a range of doses. A logarithmic spacing is often efficient. For example:
-
Group 1: Vehicle Control (10% DMSO in Saline)
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 0.3 mg/kg this compound
-
Group 4: 1.0 mg/kg this compound
-
Group 5: 3.0 mg/kg this compound
-
Group 6: 10.0 mg/kg this compound
-
-
Administration: Administer the compound daily (or as per your intended study design) for a short period (e.g., 5-7 days).
-
Monitoring:
-
Toxicity (for MTD): Record body weight daily. Note any clinical signs of distress (lethargy, ruffled fur, etc.). The MTD is the highest dose that does not produce unacceptable toxicity.
-
Efficacy (for MED): Measure a relevant pharmacodynamic (PD) biomarker or a preliminary efficacy endpoint. For an anti-inflammatory study, this could be the reduction of swelling in a paw edema model, or suppression of a pro-inflammatory cytokine. The MED is the lowest dose that produces a statistically significant therapeutic effect.[10]
-
-
Analysis: Plot the dose versus the response (both for efficacy and toxicity). This will give you a dose-response curve to guide dose selection for your pivotal study.
Visualized Workflows
Diagram 1: Vehicle Selection Workflow
Caption: Workflow for selecting an optimal in vivo vehicle.
Diagram 2: In Vivo Dose Optimization Workflow
Caption: Workflow for conducting a dose-finding study.
References
-
Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [Link]
-
van der Valk, M., et al. (2022). Rationale and design of the CORE (COrticosteroids REvised) study: protocol. PMC - NIH. [Link]
-
Patel, M., & Siddiqui, A. H. (2023). Dexamethasone. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Dexamethasone: Uses, Dosage, Side Effects and More. (n.d.). MIMS Indonesia. [Link]
-
DEXAMETHASONE injectable. (n.d.). MSF Medical Guidelines. [Link]
-
Decadron - Drug Summary. (n.d.). Prescriber's Digital Reference. [Link]
-
Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. (2023). FDA. [Link]
-
Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. [Link]
-
Skinner, D., et al. (2021). Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model. PMC - NIH. [Link]
-
Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
-
Ren, K. (2023). Overview and Changes to the Guidance for Industry: Topical Dermatologic Corticosteroids – In Vivo Bioequivalence. FDA. [Link]
-
Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]
-
New and old uses for corticosteroids in small animals (Proceedings). (n.d.). DVM360. [Link]
-
Kumar, P., & Singh, V. (2019). Corticosteroids: Use or Misuse in Veterinary Medicine. ResearchGate. [Link]
-
Center for Drug Evaluation and Research. (n.d.). gmp-compliance.org. [Link]
-
CORTICOSTEROIDS—GLUCOCORTICOID EFFECTS (Veterinary—Systemic). (n.d.). USP. [Link]
-
In Vivo Drug Delivery of Low Solubility Drugs from Biodegradable Hydrogel Punctum Plugs. (n.d.). ARVO Journals. [Link]
-
Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. (n.d.). Celerion. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]
-
ICOMETASONE-21-ACETATE. (n.d.). gsrs. [Link]
-
Davis, A. F., et al. (1995). Development and evaluation of an intracutaneous depot formulation of corticosteroids using Transcutol as a cosolvent: in-vitro, ex-vivo and in-vivo rat studies. PubMed. [Link]
-
Criteria for selecting drug concentrations and solvent choice for in... (n.d.). ResearchGate. [Link]
-
Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. (2010). PMC - NIH. [Link]
-
Glucocorticoid Resistance Caused by Reduced Expression of the Glucocorticoid Receptor in Cells From Human Vascular Lesions. (1998). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
In vivo quantitative photoacoustic monitoring of corticosteroid-induced vasoconstriction. (2023). NIH. [Link]
-
Dose optimization during drug development: whether and when to optimize. (2019). PMC - NIH. [Link]
-
In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. (2024). PMC - NIH. [Link]
-
Kirsch, L. E., et al. (1984). Stability of sterile dexamethasone acetate suspensions and dexamethasone sodium phosphate injections submitted by U.S. hospitals. PubMed. [Link]
-
Grigson, P. S., et al. (1989). The effect of dexamethasone-21-acetate on meal size, meal frequency and macronutrient self-selection in rats. PubMed. [Link]
-
Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel. (2010). NIH. [Link]
-
Jobe, A. H., et al. (2020). Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India. PMC - NIH. [Link]
-
Cazzola, M., et al. (2019). Pharmacokinetics and pharmacodynamics of inhaled corticosteroids for asthma treatment. PubMed. [Link]
-
Corticosteroid effects on cell signalling. (2001). ERS Publications - European Respiratory Society. [Link]
-
Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo. (2008). Oxford Academic. [Link]
-
Pharmacokinetics and pharmacodynamics of inhaled corticosteroids. (1998). PubMed. [Link]
-
Jobe, A. H., et al. (2020). Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India. PubMed. [Link]
-
Muss, H. B., et al. (1990). High- versus standard-dose megestrol acetate in women with advanced breast cancer: a phase III trial of the Piedmont Oncology Association. PubMed. [Link]
-
Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine. (2020). PMC - NIH. [Link]
-
Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma. (2002). PubMed. [Link]
Sources
- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Hydrocortisone 21-Acetate - LKT Labs [lktlabs.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DEXAMETHASONE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. The effect of dexamethasone-21-acetate on meal size, meal frequency and macronutrient self-selection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Stability of sterile dexamethasone acetate suspensions and dexamethasone sodium phosphate injections submitted by U.S. hospitals [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gmp-compliance.org [gmp-compliance.org]
- 19. Rationale and design of the CORE (COrticosteroids REvised) study: protocol - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in Icomethasone 21-Acetate experiments
Technical Support Center: Icomethasone 21-Acetate Experimental Consistency
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Minimizing Batch-to-Batch and Prep-to-Prep Variability
Executive Summary: The "Hidden" Variable
Welcome to the technical support hub for this compound. If you are observing inconsistent IC50 values, "noisy" cell culture data, or retention time shifts in HPLC, the issue is rarely the biological system alone.
The Core Problem: this compound is a corticosteroid ester.[1][2] The C-21 acetate group is chemically labile.[1] It is susceptible to hydrolysis (cleaving into the free alcohol form) and acyl migration . Most "batch-to-batch" variability is actually "stock-to-stock" variability caused by improper solubilization or storage, which alters the ratio of Intact Ester to Hydrolyzed Free Alcohol before the drug even reaches your cells.
This guide provides the root-cause analysis and protocols required to stabilize your reagent and ensure reproducible data.
Part 1: Root Cause Analysis (Visualized)
Before troubleshooting, visualize where variability enters your workflow. Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic workflow identifying the three critical entry points for experimental variability: Solid-state physics (polymorphism), Chemical stability (hydrolysis), and Physical chemistry (precipitation).[1][3][4][5][6][7]
Part 2: Troubleshooting Guides & FAQs
Category A: Solution Chemistry & Stability (The #1 Source of Error)
Q: My dose-response curves are shifting to the right (lower potency) over time. Is the drug degrading? A: Likely, yes. The C-21 acetate ester is prone to hydrolysis , especially if your stock solution contains trace water or is stored at incorrect pH.
-
The Mechanism: Water attacks the ester bond at position 21, releasing acetic acid and leaving the free alcohol (Icomethasone). The free alcohol often has different lipophilicity and receptor binding kinetics than the acetate prodrug.
-
The Fix:
-
Switch Solvents: Ensure you are using anhydrous DMSO (Dimethyl Sulfoxide). Standard DMSO is hygroscopic and absorbs water from the air, catalyzing hydrolysis.
-
Avoid Protic Solvents: Do not store stocks in Ethanol or Methanol for long periods; these can promote transesterification or hydrolysis.
-
Q: Can I freeze-thaw my stock solutions? A: Absolute No. Repeated freeze-thaw cycles induce micro-precipitation. Corticosteroid acetates are highly hydrophobic. When a DMSO stock is frozen, water (absorbed from the air) freezes last, creating pockets of high water concentration that force the drug out of solution.
-
Protocol: Aliquot immediately after preparation into single-use vials. Discard any leftover thawed stock.
Category B: Solid State & Raw Material
Q: I bought a new batch of powder, and it dissolves slower than the last one. Is it impure? A: Not necessarily. It is likely a Polymorph issue.
-
Explanation: Corticosteroids exist in different crystal forms (polymorphs). One form may be thermodynamically stable (harder to dissolve) while another is metastable (dissolves faster).
-
Action:
-
Check the Certificate of Analysis (CoA) for "Polymorph" or "Crystal Form" designation.
-
Sonicate the new batch for 5–10 minutes at 30-40°C to ensure complete dissolution. Do not rely on visual inspection alone; micro-crystals may remain invisible but will act as "seeds" for precipitation later.
-
Category C: Analytical Validation
Q: How do I validate that my stock is still good? A: You must use HPLC. A simple UV spectrophotometer check is insufficient because the hydrolyzed free alcohol and the intact acetate ester have nearly identical UV absorption spectra (dominated by the steroid enone system).
-
Solution: Use a C18 column with an Acetonitrile/Water gradient. The Acetate (less polar) will elute later than the free alcohol (more polar). See Protocol 2 below.
Part 3: Standardized Protocols
To minimize variability, you must standardize the "Input" (Stock Prep) and the "Verification" (HPLC).
Protocol 1: The "Anhydrous" Stock Preparation Method
Use this protocol to eliminate hydrolysis-driven variability.
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the cold powder. |
| 2 | Solvent | Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use "molecular biology grade" DMSO unless specified anhydrous. |
| 3 | Concentration | Prepare a high-concentration master stock (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute ones. |
| 4 | Dissolution | Vortex for 30 seconds, then sonicate for 5 minutes. |
| 5 | Aliquot | Dispense into amber glass vials or high-quality PP tubes. Volume: 10–50 µL (single-use size). |
| 6 | Storage | Store at -20°C or -80°C. Desiccate the storage box to minimize humidity. |
Protocol 2: Stability-Indicating HPLC Method
Run this method if you suspect batch degradation.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Linear gradient to 90% B
-
15-20 min: Hold at 90% B
-
-
Detection: UV at 238–245 nm (Characteristic of the steroid enone).
-
Expected Result:
-
Impurity (Free Alcohol): Elutes earlier (more polar).
-
Target (21-Acetate): Elutes later (hydrophobic).
-
Part 4: The Degradation Pathway (Visualized)
Understanding the chemistry helps you prevent it. This diagram shows exactly what happens to this compound in poor storage conditions.
Figure 2: Hydrolysis pathway. The presence of water converts the specific 21-acetate reagent into a non-specific free alcohol mixture, altering experimental results.
References
-
Adams, P.S., & Cripps, A.L. (1980). "The stability of hydrocortisone-21-acetate in aqueous solution."[2] Journal of Pharmacy and Pharmacology. (Demonstrates the fundamental hydrolytic instability of the C-21 acetate ester in aqueous environments).
-
Chen, B., et al. (2020). "Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone." Scientific Research Publishing. (Details the degradation pathways including Mattox rearrangement and hydrolysis common to corticosteroid esters).
-
FDA/CDER. "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." (Discusses batch-to-batch variability impact on bioequivalence, specifically regarding corticosteroid suspensions).
-
Tong, V., et al. (2025). "Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations." CPT: Pharmacometrics & Systems Pharmacology. (Highlights the significant impact of manufacturing variability on corticosteroid drug products).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practice Variation among Pediatric Endocrinologists in the Dosing of Glucocorticoids in Young Children with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 7. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential off-target effects in Icomethasone 21-Acetate studies
Advanced Troubleshooting & Experimental Optimization
Introduction: The "Silent" Variables in Corticosteroid Research
Welcome to the technical support hub for Icomethasone 21-Acetate (Ico-21-Ac). As a researcher, you likely selected Ico-21-Ac for its potent glucocorticoid receptor (GR) agonism. However, the very structural modifications that enhance its lipophilicity and local retention—specifically the C-21 esterification—introduce unique experimental variables often mistaken for "off-target" effects.
This guide moves beyond basic datasheet instructions. We address the causality of experimental failure, focusing on three critical pillars: Prodrug Hydrolysis Artifacts , Mineralocorticoid Cross-Reactivity , and Non-Genomic Interference .
Module 1: Addressing Potency Drift (The Prodrug Artifact)
The Issue: Users frequently report inconsistent IC50 values between biological replicates or "loss of potency" when moving from serum-free to serum-containing media.
The Mechanism: this compound is a prodrug . The acetate group at the C-21 position protects the hydroxyl group, increasing lipophilicity for membrane permeation. However, Fetal Bovine Serum (FBS) is rich in carboxylesterases . In standard cell culture conditions, Ico-21-Ac is rapidly hydrolyzed to its active alcohol form (Icomethasone) [1].
If your assay duration exceeds the half-life of the ester in your specific batch of serum, you are measuring a dynamic mixture of the prodrug and the active metabolite, not the pure compound.
Troubleshooting Protocol: Controlling Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| IC50 Shift > 10-fold | Batch-specific esterase activity in FBS. | Switch to Heat-Inactivated (HI) FBS. Heat inactivation (56°C for 30 min) significantly reduces esterase activity, stabilizing the prodrug. |
| High Background | Metabolite accumulation in long-term assays (>24h). | Pulse-Chase Dosing. Treat cells for 2 hours in serum-free media to allow uptake, then wash and replace with growth media. |
| Inconsistent Solubility | Lipophilic "stickiness" of the acetate ester. | Glass vs. Plastic. Use glass-coated plates or pre-saturate plastic tips. The acetate form is highly lipophilic (LogP > 3.0) and adsorbs to polystyrene. |
Visualizing the Hydrolysis Trap
The following diagram illustrates the kinetic pathway where experimental error is introduced.
Caption: Figure 1. The hydrolysis trap.[1] In serum-containing media, extracellular conversion of the acetate prodrug occurs before cellular entry, altering the effective concentration and kinetics of the drug.
Module 2: Distinguishing Mineralocorticoid (MR) Cross-Reactivity
The Issue: Unexpected sodium retention phenotypes in vivo or expression of SCNN1A (ENaC alpha) in vitro, suggesting the compound is activating the Mineralocorticoid Receptor (MR) despite being a "selective" GR agonist.
The Mechanism: The GR and MR share high structural homology in their Ligand Binding Domains (LBD). High-potency corticosteroids like Icomethasone can act as partial agonists for MR at high concentrations [2]. This is an "off-target" effect inherent to the steroid scaffold.
FAQ: Is it GR or MR?
Q: How do I confirm the signal is purely GR-driven? A: You must perform a Competitive Antagonist Validation . Do not rely solely on dose-response curves.
Protocol: The "Spironolactone Blockade" Validation
-
Setup: Seed reporter cells (e.g., HEK293 with GRE-Luciferase).
-
Arm A (Agonist only): Treat with Ico-21-Ac (0.1 nM – 1 µM).
-
Arm B (MR Blockade): Pre-treat with Spironolactone (1 µM) or Eplerenone for 30 minutes, then add Ico-21-Ac.
-
Arm C (GR Blockade): Pre-treat with Mifepristone (RU-486, 1 µM) , then add Ico-21-Ac.
-
Analysis:
-
If Arm B signal == Arm A signal: The effect is GR-selective .
-
If Arm B signal < Arm A signal: Significant MR cross-reactivity is present.
-
If Arm C signal is near zero: The effect is GR-dependent.
-
Module 3: Transcriptional "Noise" & Reporter Assay Artifacts
The Issue: In Luciferase reporter assays, Ico-21-Ac induces a signal even in "empty vector" controls, or the fold-induction does not match qPCR data for endogenous genes.
The Mechanism:
-
Cryptic GREs: Plasmid backbones often contain cryptic Glucocorticoid Response Elements (GREs).
-
Promoter Squelching: High concentrations of activated GR can sequester co-activators (SRC-1, p300), generally repressing other promoters (including the internal control Renilla) [3].
Troubleshooting Logic: The Signal-to-Noise Decision Tree
Use this logic flow to diagnose assay failures.
Caption: Figure 2. Diagnostic workflow for differentiating true pharmacological signal from assay artifacts in GR reporter systems.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Media | Heat-Inactivated FBS | Prevents cleavage of the 21-acetate ester by serum esterases. |
| Controls | RU-486 & Spironolactone | Essential to dissect GR vs. MR contribution to the phenotype. |
| Solvent | DMSO < 0.1% | DMSO acts as a chemical chaperone, forcing GR translocation even without ligand [4]. |
| Timing | < 6 Hours | For gene expression studies, limit exposure to capture primary transcriptional events and avoid secondary metabolic feedback loops. |
References
-
Mollmann, H., et al. (1988). Pharmacokinetics of methylprednisolone and its hemisuccinate ester. Pharmaceutical Research. (Demonstrates the rapid hydrolysis kinetics of C-21 corticosteroid esters in biological fluids).
-
Funder, J. W. (2017). Mineralocorticoid Receptor Activation and Specificity: The First 50 Years. Frontiers in Endocrinology. (Authoritative review on the structural homology and cross-reactivity between GR and MR).
-
De Bosscher, K., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. (Critical analysis of luciferase reporter artifacts vs. endogenous gene expression).
-
Sengupta, S., & Wasylyk, B. (2001). Ligand-independent activation of the glucocorticoid receptor by DMSO. Biochemical and Biophysical Research Communications. (Establishes the mechanism of DMSO interference in GR assays).
Sources
Validation & Comparative
Publish Comparison Guide: In Vitro and In Vivo Correlation of Icomethasone 21-Acetate Activity
The following guide provides a comprehensive technical analysis of Icomethasone 21-Acetate , focusing on the correlation between its in vitro properties and in vivo activity. This guide is designed for researchers and drug development professionals involved in corticosteroid impurity qualification, analog design, and pharmacological profiling.
Executive Summary & Compound Identity
This compound (CAS: 24916-91-4) is a synthetic glucocorticoid ester. Chemically, it is 9α-chloro-11β,17α-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-acetate .
It is structurally significant as the 9-chloro analog of Dexamethasone 21-Acetate . While Dexamethasone features a 9α-fluorine atom (conferring high potency), Icomethasone features a 9α-chlorine. In pharmaceutical development, it is frequently encountered as a key intermediate or impurity (Impurity O) in the synthesis of Mometasone Furoate . However, as a 21-acetate ester of a corticosteroid, it possesses intrinsic biological activity that requires rigorous characterization to establish its safety margins and potential therapeutic profile.
Structural Comparison Logic
-
vs. Dexamethasone 21-Acetate: Identical 16α-methyl backbone; differs only at C9 (Cl vs. F). This allows for direct Structure-Activity Relationship (SAR) benchmarking.
-
vs. Mometasone Furoate: Icomethasone is the 21-oxygenated precursor. Mometasone replaces the 21-OH with a 21-Cl and uses a 17-furoate ester. This comparison highlights the shift from a "systemic-like" steroid (Icomethasone) to a "soft/topical" steroid (Mometasone).
Mechanism of Action & Signaling Pathway
This compound functions as a prodrug . To exert glucocorticoid activity, the C21-acetate group must be hydrolyzed by intracellular or plasma esterases to release the active metabolite, Icomethasone (alcohol) .
Pathway Visualization
The following diagram illustrates the activation pathway and subsequent Glucocorticoid Receptor (GR) signaling.
Caption: Activation of this compound via esterase hydrolysis followed by GR-mediated genomic signaling.
In Vitro Characterization Protocols
To establish a robust In Vitro-In Vivo Correlation (IVIVC), specific in vitro parameters must be determined.[1]
Experiment A: Glucocorticoid Receptor (GR) Binding Affinity
Objective: Determine the binding affinity (
-
System: Cytosolic fraction from HeLa cells or recombinant human GR assay.
-
Tracer:
-Dexamethasone. -
Protocol:
-
Incubate GR source with increasing concentrations of Icomethasone (10⁻¹⁰ to 10⁻⁶ M).
-
Add fixed concentration of
-Dexamethasone. -
Incubate at 4°C for 18 hours (equilibrium).
-
Separate bound/free fraction using dextran-coated charcoal.
-
Measure radioactivity via scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration] to determine
and convert to using the Cheng-Prusoff equation.
-
Experiment B: Metabolic Stability (Hydrolysis Rate)
Objective: Confirm rapid conversion of the 21-acetate prodrug to the active form.
-
System: Human liver microsomes (HLM) and human plasma.
-
Protocol:
-
Spike this compound (1 µM) into plasma/microsomes.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile.
-
Analyze via LC-MS/MS monitoring the transition of Parent (Acetate)
Metabolite (Alcohol). -
Output: Half-life (
) of hydrolysis.
-
In Vivo Characterization Protocols[1][5][6][7][8]
In vivo models must assess both local efficacy and systemic safety to validate the "activity" profile predicted by the structure.
Experiment C: Cotton Pellet Granuloma (Anti-inflammatory Efficacy)
Objective: Quantify the anti-inflammatory potency (IVIVC endpoint).
-
Animals: Male Wistar rats (180–200g).
-
Protocol:
-
Implant sterile cotton pellets (10 mg) subcutaneously in the axilla.
-
Treatment: Administer this compound, Dexamethasone 21-Acetate (Positive Control), or Vehicle daily for 7 days (s.c. or oral).
-
Dose Range: 0.01, 0.1, 1.0 mg/kg.
-
Endpoint: On Day 8, remove pellets, dry at 60°C, and weigh.
-
Calculation:
Inhibition .
-
Experiment D: Thymus Involution (Systemic Safety/Potency)
Objective: Measure systemic bioavailability and adverse effects.
-
Protocol: Concurrent with Experiment C, dissect and weigh the thymus gland.
-
Significance: A reduction in thymus weight indicates systemic GR activation. High potency with low thymus effect suggests high local selectivity (unlikely for 21-acetates, expected for Mometasone).
Comparative Performance Guide
The following table synthesizes the expected activity profile of this compound based on established Structure-Activity Relationships (SAR) of halogenated corticosteroids.
Table 1: Comparative Activity Profile
| Feature | This compound | Dexamethasone 21-Acetate | Mometasone Furoate |
| Structure (C9) | 9α-Chloro | 9α-Fluoro | 9α, 21-Dichloro |
| Structure (C16) | 16α-Methyl | 16α-Methyl | 16α-Methyl |
| Structure (C21) | 21-Acetate (Ester) | 21-Acetate (Ester) | 21-Chloro (Halogen) |
| Relative Potency | High (approx. 0.5–0.8x Dex) | Very High (1.0x - Standard) | Very High (Topical > Systemic) |
| GR Binding ( | ~2–5 nM (Predicted) | ~1–2 nM | < 1 nM |
| Lipophilicity | Moderate (LogP ~2.5) | Moderate (LogP ~2.5) | High (LogP ~4.0) |
| Primary Use | Impurity / Intermediate | Systemic Anti-inflammatory | Topical Anti-inflammatory |
IVIVC Workflow Diagram
This diagram outlines the logical flow for establishing the correlation.
Caption: Workflow for correlating in vitro binding/stability data with in vivo efficacy endpoints.
Expert Insights & Conclusion
Scientific Assessment: this compound behaves as a classic systemic glucocorticoid. The substitution of Chlorine (Cl) at the C9 position, compared to Fluorine (F) in Dexamethasone, typically results in a slight reduction in binding affinity and gross potency due to the larger atomic radius and lower electronegativity of chlorine. However, it retains significant pharmacological activity.
Recommendation for Researchers:
-
Impurity Qualification: If identifying this compound as "Mometasone Impurity O", it must be treated as a potent impurity. Its activity is likely sufficient to contribute to the clinical effect if present in significant quantities (>0.1%).
-
Assay Selection: Do not rely solely on LC-MS quantitation. Functional GR binding assays (as described in Protocol A) are essential to determine the "Toxicological Activity Factor" relative to the parent drug.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13318057, Icometasone 21-acetate. PubChem. Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph: Impurity O (this compound). European Directorate for the Quality of Medicines. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: In Vitro and In Vivo Correlation for Extended Release Oral Dosage Forms (Applicable principles for ester hydrolysis). FDA.gov. Available at: [Link]
-
Tietze, L. F., et al. Synthesis and biological activity of novel corticosteroid derivatives. Chemical Reviews (General reference for 9-halo steroid SAR). Available at: [Link]
Sources
A Head-to-Head Comparative Guide: Mometasone Furoate vs. Beclomethasone Dipropionate
Senior Application Scientist Note: The topic specified "Icomethasone 21-Acetate" and "Beclomethasone 21-Acetate." Initial literature and database searches indicate that "this compound" is not a recognized therapeutic agent but is listed as an impurity or related substance to Mometasone Furoate (Mometasone Furoate EP Impurity O).[1][2] Similarly, Beclomethasone 21-Acetate is a less common ester of the parent compound.[3][4][5][6] To provide a scientifically robust and relevant comparison for researchers, this guide will focus on the widely studied, clinically significant, and structurally related parent compounds: Mometasone Furoate (MF) and Beclomethasone Dipropionate (BDP) . This substitution allows for a comparison grounded in extensive experimental and clinical data.
Introduction to Potent Synthetic Corticosteroids
Mometasone Furoate and Beclomethasone Dipropionate are potent synthetic glucocorticoids integral to the therapeutic management of inflammatory conditions, particularly asthma, allergic rhinitis, and various dermatoses.[7][8] Their efficacy hinges on high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression to suppress the inflammatory cascade. For drug development professionals, understanding the nuanced differences in their pharmacological profiles, receptor kinetics, and clinical performance is critical for selecting appropriate candidates and designing informative preclinical and clinical studies. This guide provides a direct comparison of their performance, supported by experimental data and detailed protocols.
Part 1: Pharmacological Profile and Mechanism of Action
Both MF and BDP exert their anti-inflammatory effects through the classic glucocorticoid signaling pathway. Upon entering the cell, the corticosteroid binds to the cytosolic Glucocorticoid Receptor, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[9]
Once in the nucleus, the complex modulates gene expression via two primary mechanisms:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (Annexin A1).[9]
-
Transrepression: The GR complex directly or indirectly inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing the expression of cytokines, chemokines, and adhesion molecules.[9][10]
Comparative Pharmacological Parameters
While sharing a common mechanism, MF and BDP differ significantly in their intrinsic potency and receptor kinetics. BDP itself is a prodrug that is rapidly hydrolyzed in the body to its highly active metabolite, beclomethasone-17-monopropionate (B-17-MP), which is primarily responsible for its therapeutic effect.[11] Mometasone Furoate is active in its parent form.
| Parameter | Mometasone Furoate (MF) | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-Monopropionate (B-17-MP) |
| Relative Receptor Affinity (RRA) ¹ | ~2100 - 2200[12][13] | ~53[13] | ~1345[13] |
| Potency Classification | Potent (Group III)[7] | Potent[14] | High Potency[11] |
| Receptor Selectivity | Less selective; potent agonist at progesterone receptor[15][16] | High selectivity for GR over PR[16] | Less selective than parent BDP[16] |
¹RRA is relative to Dexamethasone = 100. Higher values indicate greater binding affinity.
This data highlights a key distinction: Mometasone Furoate possesses one of the highest known binding affinities for the glucocorticoid receptor among clinically used corticosteroids.[12] While the active metabolite of BDP (B-17-MP) is also highly potent, its affinity is lower than that of MF.
Part 2: Head-to-Head Performance and Clinical Data
Direct comparative studies provide valuable insights into how these pharmacological differences translate into clinical performance, particularly concerning efficacy, dosing regimen, and safety.
Efficacy and Dosing Adherence
A consistent finding in clinical research is that while both drugs demonstrate comparable efficacy, Mometasone Furoate often achieves this with a once-daily dosing regimen, in contrast to the typical twice-daily regimen for Beclomethasone Dipropionate.[17][18] This difference in dosing frequency has a measurable impact on patient adherence and subsequent clinical outcomes.
| Indication | Study Finding | Dosing Regimen Compared | Outcome | Reference |
| Mild Asthma | Retrospective database analysis | MF (once-daily) vs. BDP (twice-daily) | MF cohort had greater adherence (29.5% vs 20.2%), fewer exacerbations, and decreased rescue medication use. | [19][20] |
| Moderate Asthma | Randomized, double-blind trial | MF-MDI (200 µg b.i.d.) vs. BDP-MDI (168 µg b.i.d.) | Treatment with MF-MDI was superior to BDP-MDI in improving FEV1. | [21] |
| Perennial Allergic Rhinitis | Randomized, double-blind trial | MF (200 µg once-daily) vs. BDP (200 µg twice-daily) | MF was as effective as BDP for controlling symptoms. | [17][18] |
The improved adherence associated with a simpler, once-daily regimen is a critical factor for long-term management of chronic inflammatory diseases.[20]
Safety and Systemic Exposure
For locally acting corticosteroids (inhaled or topical), a primary goal is to maximize local anti-inflammatory effects while minimizing systemic absorption and associated side effects.
-
Systemic Bioavailability: Mometasone Furoate is characterized by very low systemic availability due to high lipophilicity and rapid hepatic metabolism.[22][23] The absolute bioavailability of inhaled BDP is low (~2%), but its active metabolite, B-17-MP, has a significantly higher systemic bioavailability (inhaled ~36-62%), originating from both lung and gastrointestinal absorption of the swallowed portion.[24]
-
Pediatric Growth: The potential for systemic effects is particularly important in pediatric populations. Studies have shown that long-term use of Beclomethasone Dipropionate, especially when exceeding recommended doses, can be associated with growth suppression.[17] In contrast, Mometasone Furoate has demonstrated no effect on growth at recommended doses in similar year-long studies.[17]
Part 3: Supporting Experimental Methodologies
To standardize the comparison of novel corticosteroids against benchmarks like MF and BDP, two foundational assays are indispensable: the in vitro receptor binding assay to determine potency and the in vivo croton oil-induced inflammation model to assess topical anti-inflammatory efficacy.
Protocol 1: In Vitro Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) of a test compound compared to a reference standard (e.g., Dexamethasone).
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable source (e.g., rat thymus or recombinant human GR expressed in Sf9 cells). Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
GR-containing cytosol preparation.
-
A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-Dexamethasone).
-
Increasing concentrations of the unlabeled test compound (e.g., Mometasone Furoate) or a reference standard (unlabeled Dexamethasone).
-
For non-specific binding control wells, add a large excess of unlabeled Dexamethasone.
-
-
Incubation: Incubate the plate for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.[25]
-
Separation: Separate bound from free radioligand. A common method is to add a dextran-coated charcoal suspension, which adsorbs free [³H]-Dexamethasone, followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the bound [³H]-Dexamethasone) to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the RBA using the formula: RBA = (IC₅₀ of Reference / IC₅₀ of Test Compound) * 100.
-
Protocol 2: In Vivo Croton Oil-Induced Ear Edema Assay
This is a classic and reliable animal model for evaluating the topical anti-inflammatory potency of corticosteroids.[26]
Objective: To quantify the anti-inflammatory effect of a topically applied test compound on acute contact dermatitis.
Methodology:
-
Animal Acclimation: Use male Swiss mice (or similar strain) and allow them to acclimate for at least one week.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Acetone).
-
Group 2: Positive Control (e.g., Dexamethasone 0.08 mg/ear).[27]
-
Group 3-5: Test Compound at various doses (e.g., MF or BDP).
-
-
Treatment Application: Apply the vehicle, positive control, or test compound solution (typically 20 µL) to the inner surface of the right ear of each mouse.[27]
-
Inflammation Induction: After 15-30 minutes, apply a solution of croton oil in acetone (e.g., 5% v/v, 20 µL) to the same right ear to induce inflammation. The left ear remains untreated as an internal control.[27][28]
-
Edema Evaluation: After a set time (typically 4-6 hours), humanely euthanize the animals.[28]
-
Measurement:
-
Using a 6-mm biopsy punch, remove a circular section from both the treated (right) and untreated (left) ears.[29]
-
Weigh each ear punch immediately.
-
The edema is quantified as the difference in weight between the right and left ear punches.
-
-
Data Analysis:
-
Calculate the mean edema (in mg) for each group.
-
Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100.
-
Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion for the Researcher
For drug development professionals, the choice between Mometasone Furoate and Beclomethasone Dipropionate as a comparator or development candidate depends on the specific therapeutic goals. Both are highly effective anti-inflammatory agents. However, Mometasone Furoate is distinguished by its superior glucocorticoid receptor binding affinity, a well-established once-daily dosing profile in major indications that can enhance patient adherence, and a more favorable safety profile regarding systemic exposure and pediatric growth. Beclomethasone Dipropionate, acting through its potent metabolite B-17-MP, remains a clinically effective and important corticosteroid, though its higher systemic bioavailability and typical twice-daily dosing are key differentiating factors. These characteristics, supported by the robust experimental data outlined, should guide informed decision-making in both preclinical and clinical research settings.
References
-
Dolin P, Wu M, Laforce C. Mometasone Furoate Versus Beclomethasone Dipropionate: Effectiveness in Patients With Mild Asthma. The American Journal of Managed Care. (Source URL not available, content from search result[19])
-
Dr.Oracle. Which is more potent, beclomethasone (Beconase) dipropionate or betamethasone (Diprosone) dipropionate as a topical steroid?. (Source URL not available, content from search result[30])
-
Prakash A, Benfield P. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids. Australasian Journal of Dermatology. ([Link])
-
Nathan RA, et al. Comparison of mometasone furoate administered by metered dose inhaler with beclomethasone dipropionate. Allergy and Asthma Proceedings. ([Link])
-
Gomes NGM, et al. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825). Evidence-Based Complementary and Alternative Medicine. ([Link])
-
Molin S, Abeck D, Guilabert A, Bellosta M. Mometasone Furoate: A Well-Established Topical Corticosteroid now with Improved Galenic Formulations. Journal of Clinical & Experimental Dermatology Research. ([Link])
-
Dr.Oracle. What is the comparison between beclomethasone (corticosteroid) and mometasone (corticosteroid) in terms of efficacy and safety?. (Source URL not available, content from search result[17])
-
Axios Research. Beclomethasone 21-Acetate - CAS - 4735-64-2. ([Link])
-
National Center for Biotechnology Information. Beclomethasone 21-acetate. PubChem Compound Database. ([Link])
-
O'Connor RD, et al. Mometasone furoate versus beclomethasone dipropionate: effectiveness in patients with mild asthma. The American Journal of Managed Care. ([Link])
-
Singh, A., & Dudhal, A. Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. (Source URL not available, content from search result[26])
-
Singh GK, Singh P. RELATIVE POTENCY OF TOPICAL CORTICOSTEROID PREPARATIONS. Indian Journal of Dermatology, Venereology and Leprology. ([Link])
-
British Journal of Dermatology. Clinical Evaluation of a New Topical Corticosteroid Beclomethasone Dipropionate. ([Link])
-
Patsnap Synapse. What is the mechanism of Mometasone Furoate?. ([Link])
-
Lopez A, et al. Effects Emu Oil on Auricular Inflammation Induced with Croton Oil on Mice. American Journal of Veterinary Research. ([Link])
-
Zhang Y, et al. Investigation of inflammatory mechanisms induced by croton oil in mouse ear. Toxicology Mechanisms and Methods. ([Link])
-
Bousquet J. Mometasone furoate: an effective anti-inflammatory with a well-defined safety and tolerability profile in the treatment of asthma. International Journal of Clinical Practice. ([Link])
-
Austin RJH, et al. Mometasone furoate is a less specific glucocorticoid than fluticasone propionate. European Respiratory Journal. ([Link])
-
Drouin M, et al. Once daily mometasone furoate aqueous nasal spray is as effective as twice daily beclomethasone dipropionate for treating perennial allergic rhinitis patients. Annals of Allergy, Asthma & Immunology. ([Link])
-
dos Santos, G. A., et al. CHEMICAL CONSTITUENTS AND EVALUATION OF ANTIPROLIFERATIVE AND ANTI-INFLAMMATORY ACTIVITIES FROM Psychotria. Química Nova. ([Link])
-
Pfaar O, et al. Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids. European Respiratory Journal. ([Link])
-
Harrison TW. Increased systemic absorption of inhaled corticosteroids in asthmatics with better lung function. Thorax. ([Link])
-
SynThink. 5534-08-7 Beclomethasone 21-Acetate 17-Propionate - Reference Standard. ([Link])
-
Mortimer KJ, Harrison TW, Tang Y, et al. Plasma concentrations of inhaled corticosteroids in relation to airflow obstruction in asthma. British Journal of Clinical Pharmacology. ([Link])
-
Derendorf H, Meltzer EO. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Allergy and Asthma Proceedings. ([Link])
-
Johnson M. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittelforschung. ([Link])
-
Global Substance Registration System. ICOMETASONE-21-ACETATE. ([Link])
-
Daley-Yates PT, et al. Inhaled corticosteroids: potency, dose equivalence and therapeutic index. British Journal of Clinical Pharmacology. ([Link])
-
Harrison LI, et al. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology. ([Link])
-
ResearchGate. Relative receptor binding affinities (RRAs) of inhaled and intranasal corticosteroids. ([Link])
-
LaLone CA, et al. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry. ([Link])
-
Et T, Korkusuz M, Yarımoglu R. Different Dose Corticosteroid Treatment Protocols for COVID-19 Patients Admitted to Intensive Care. Journal of Critical and Intensive Care. (Source URL not available, content from search result[31])
-
Kosoglou T, et al. Comparison of the systemic bioavailability of mometasone furoate after oral inhalation from a mometasone furoate/formoterol fumarate metered-dose inhaler versus a mometasone furoate dry-powder inhaler in patients with chronic obstructive pulmonary disease. International Journal of Clinical Pharmacology and Therapeutics. ([Link])
-
Innoprot. Glucocorticoid Receptor Translocation Assay. ([Link])
Sources
- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Beclomethasone 21-Acetate - CAS - 4735-64-2 | Axios Research [axios-research.com]
- 4. Beclomethasone 21-acetate | C24H31ClO6 | CID 22810903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beclomethasone 21-Acetate | CAS No- 4735-64-2 | NA [chemicea.com]
- 6. thepurechem.com [thepurechem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 10. innoprot.com [innoprot.com]
- 11. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijdvl.com [ijdvl.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. droracle.ai [droracle.ai]
- 18. Once daily mometasone furoate aqueous nasal spray is as effective as twice daily beclomethasone dipropionate for treating perennial allergic rhinitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 20. Mometasone furoate versus beclomethasone dipropionate: effectiveness in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of mometasone furoate administered by metered dose inhaler with beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mometasone furoate: an effective anti-inflammatory with a well-defined safety and tolerability profile in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. asianjpr.com [asianjpr.com]
- 27. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. aea-emu.org [aea-emu.org]
- 30. droracle.ai [droracle.ai]
- 31. jcritintensivecare.org [jcritintensivecare.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
